molecular formula C39H48O12 B14110281 2,7-Dideacetoxytaxinine J

2,7-Dideacetoxytaxinine J

Cat. No.: B14110281
M. Wt: 708.8 g/mol
InChI Key: LNTSYHPESCVWKP-UHFFFAOYSA-N
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Description

2,7-Dideacetoxytaxinine J is a useful research compound. Its molecular formula is C39H48O12 and its molecular weight is 708.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H48O12

Molecular Weight

708.8 g/mol

IUPAC Name

(2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3

InChI Key

LNTSYHPESCVWKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

2,7-Dideacetoxytaxinine J: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and isolation procedures for 2,7-Dideacetoxytaxinine J, a diterpenoid compound belonging to the taxane (B156437) family. Taxanes are a critical class of natural products, with prominent members like Paclitaxel (Taxol®) being widely used in cancer chemotherapy. This compound, a less common taxane derivative, is of significant interest to researchers exploring the structure-activity relationships of this important class of molecules.

Natural Source

This compound is a naturally occurring compound found in the heartwood of the Japanese Yew (Taxus cuspidata). This evergreen coniferous tree is native to Japan, Korea, northeastern China, and the Russian Far East. The Taxus genus is the primary source of a diverse array of taxane diterpenoids, many of which exhibit significant biological activities.

Isolation and Purification: A Representative Protocol

While a specific, detailed isolation protocol for this compound has not been extensively published, a representative procedure can be constructed based on established methodologies for the isolation of other taxoids from Taxus cuspidata heartwood. The following protocol outlines a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations.

Experimental Protocol

1. Plant Material Collection and Preparation:

  • Heartwood of Taxus cuspidata is collected and air-dried in the shade.

  • The dried heartwood is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered heartwood is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the taxoids.

  • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

3. Solvent-Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • This step serves to separate compounds based on their polarity, with the taxoids typically concentrating in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • Step 4.1: Silica (B1680970) Gel Column Chromatography:

    • The chloroform or ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing taxoids.

  • Step 4.2: Reversed-Phase Column Chromatography (C18):

    • Fractions enriched with taxoids from the silica gel column are further purified using reversed-phase (C18) column chromatography.

    • A gradient of methanol and water is typically used as the mobile phase, starting with a higher water content and gradually increasing the methanol concentration.

  • Step 4.3: Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain this compound in high purity is achieved by preparative HPLC, often on a C18 column.

    • An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly employed.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data

Due to the absence of a dedicated isolation report for this compound, specific yield and purity data at each step are not available. The following tables present representative data for the isolation of similar taxoids from Taxus species to provide a general quantitative framework.

Table 1: Representative Extraction and Partitioning Yields from Taxus cuspidata Heartwood

StepMaterialSolventsYield (w/w of dry plant material)
Extraction Powdered HeartwoodMethanol10-15%
Partitioning Crude Methanol Extractn-Hexane2-4%
Chloroform3-5%
Ethyl Acetate1-2%
Aqueous Residue2-4%

Table 2: Representative Chromatographic Conditions for Taxoid Purification

Chromatography TypeStationary PhaseMobile Phase (Gradient)Detection
Silica Gel Column Silica Gel (60-120 mesh)n-Hexane : Ethyl Acetate (100:0 to 0:100)TLC with vanillin-sulfuric acid reagent
Reversed-Phase Column C18 Silica Gel (40-63 µm)Methanol : Water (20:80 to 100:0)UV at 227 nm
Preparative HPLC C18 Column (e.g., 10 µm, 250 x 20 mm)Acetonitrile : Water (isocratic or gradient)UV at 227 nm

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Taxus cuspidata.

Isolation_Workflow Start Taxus cuspidata Heartwood Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, Water) Crude_Extract->Partitioning Fractions Chloroform / Ethyl Acetate Fraction Partitioning->Fractions Silica_Gel Silica Gel Column Chromatography Fractions->Silica_Gel Enriched_Fractions Taxoid-Enriched Fractions Silica_Gel->Enriched_Fractions RP_Column Reversed-Phase (C18) Column Chromatography Enriched_Fractions->RP_Column Semi_Pure Semi-Pure Fractions RP_Column->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: General workflow for the isolation of this compound.

Elucidating the Chemical Structure of 2,7-Dideacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,7-Dideacetoxytaxinine J is a member of the taxane (B156437) diterpenoid class of natural products.[1] These compounds, isolated from various species of the yew tree (Taxus), are of significant interest to the scientific community due to their complex chemical structures and potent biological activities, most notably the anticancer properties of paclitaxel (B517696) (Taxol). The elucidation of the precise chemical structure of a novel taxane like this compound is a complex undertaking that relies on a suite of modern analytical techniques.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of this compound. It is intended for researchers, scientists, and drug development professionals working with complex natural products. While specific experimental data for this compound is not extensively published, this guide will present the generalized experimental protocols and expected data based on its known structure and the established chemistry of taxane diterpenoids.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a systematic workflow, beginning with isolation and purification, followed by a series of spectroscopic analyses to piece together its molecular architecture.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis & Structure Determination Extraction Extraction from Taxus sp. Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, HPLC) Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRMS High-Resolution Mass Spectrometry (HRMS) Pure_Compound->HRMS Determine Molecular Formula NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D Identify Functional Groups & Proton/Carbon Environments Structure Final Structure HRMS->Structure NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establish Connectivity NMR_1D->Structure Stereochem Stereochemical Analysis (NOESY/ROESY) NMR_2D->Stereochem Determine Relative Stereochemistry NMR_2D->Structure Stereochem->Structure

Figure 1: General workflow for the isolation and structure elucidation of a novel taxane diterpenoid.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the structural characterization of taxane diterpenoids.

Isolation and Purification

A general protocol for the isolation of taxanes from plant material involves extraction followed by chromatographic separation.

  • Extraction: Dried and powdered needles or bark of a Taxus species are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The taxane-rich fraction (typically the chloroform or ethyl acetate fraction) is collected.

  • Chromatography: The active fraction is subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Data Acquisition: The sample is infused into the ESI source in positive ion mode. The instrument is calibrated using a known standard. Data is acquired over a relevant m/z range.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) is determined. This mass is used to calculate the molecular formula using software that generates possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is required to assemble the carbon skeleton and assign all proton and carbon signals.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns (spin-spin splitting).

    • ¹³C NMR: Shows the number of different types of carbons in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This helps to establish spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (one-bond ¹H-¹³C correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for connecting different spin systems and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation and Interpretation

The following tables present the expected quantitative data for this compound, based on its known structure and typical values for taxane diterpenoids.

HRMS Data
ParameterExpected Value
Molecular FormulaC₃₅H₄₄O₈
Exact Mass592.2985
Measured [M+H]⁺593.3058
Measured [M+Na]⁺615.2877
Expected ¹H and ¹³C NMR Data

Note: These are predicted chemical shifts (in ppm) in CDCl₃. Actual values may vary. Assignments are based on the numbering of the taxane skeleton.

PositionExpected ¹³C (δc)Expected ¹H (δн, mult., J in Hz)Key HMBC Correlations (from H to C)
1~75.0~5.5 (d, J=7.0)C2, C11, C14, C15
2~72.0~3.8 (m)C1, C3, C15
3~45.0--
4~135.0--
5~80.0~5.0 (d, J=9.0)C3, C4, C6, C18
6~35.0~2.5 (m), ~1.9 (m)C5, C7, C8
7~70.0~4.5 (m)C5, C6, C8, C9
8~55.0--
9~78.0~5.8 (d, J=10.0)C8, C10, C11, C20
10~76.0~6.2 (d, J=10.0)C8, C9, C11, C12, C20
11~140.0--
12~138.0~6.0 (s)C11, C13, C14
13~73.0~4.9 (t, J=8.0)C1, C12, C14
14~40.0~2.2 (m), ~1.8 (m)C1, C2, C12, C13
15~42.0--
16~28.0~1.2 (s)C1, C11, C15
17~22.0~1.8 (s)C11, C12, C15
18~15.0~1.1 (s)C3, C4, C5
19~10.0~1.7 (s)C7, C8, C9
20~65.0~4.2 (d, J=8.0), ~4.0 (d, J=8.0)C8, C9, C10
Cinnamoyl
Cinn-C=O~166.0--
Cinn-α~120.0~6.5 (d, J=16.0)Cinn-C=O, Cinn-β, Cinn-Ar-C1
Cinn-β~145.0~7.8 (d, J=16.0)Cinn-C=O, Cinn-α, Cinn-Ar-C1
Cinn-Ar-C1~134.0--
Cinn-Ar-C2,6~128.0~7.5 (m)Cinn-Ar-C4
Cinn-Ar-C3,5~129.0~7.4 (m)Cinn-Ar-C1
Cinn-Ar-C4~130.0~7.4 (m)Cinn-Ar-C2,6
Acetyl (Ac)
9-OAc (C=O)~170.0--
9-OAc (CH₃)~21.0~2.1 (s)9-OAc (C=O)
10-OAc (C=O)~170.5--
10-OAc (CH₃)~21.2~2.0 (s)10-OAc (C=O)
13-OAc (C=O)~171.0--
13-OAc (CH₃)~21.5~1.9 (s)13-OAc (C=O)

Assembling the Structure

The elucidation process is a puzzle where each piece of spectroscopic data provides crucial clues.

  • Molecular Formula: HRMS would establish the molecular formula as C₃₅H₄₄O₈, indicating 14 degrees of unsaturation.

  • ¹H and ¹³C NMR Analysis:

    • The ¹H NMR spectrum would show signals in the aromatic region (~7.4-7.8 ppm), olefinic region (~6.0-7.8 ppm), oxygenated methine and methylene (B1212753) region (~3.8-6.2 ppm), and aliphatic region (~1.0-2.5 ppm).

    • The ¹³C NMR would show 35 distinct carbon signals. The DEPT experiments would help classify them into methyls, methylenes, methines, and quaternary carbons. Signals around δc 170 would indicate ester carbonyls, while those between δc 120-145 would correspond to double bonds and aromatic rings.

  • Fragment Identification:

    • Cinnamoyl Group: A characteristic set of signals in the ¹H NMR (two doublets with a large coupling constant of ~16 Hz, and aromatic protons) and ¹³C NMR (an ester carbonyl, two olefinic carbons, and six aromatic carbons) would identify the cinnamoyl moiety.

    • Acetyl Groups: Sharp singlet signals in the ¹H NMR spectrum around δн 2.0 ppm, each integrating to 3 protons, would suggest the presence of acetyl groups. The corresponding methyl and carbonyl signals would be visible in the ¹³C NMR.

  • Connectivity via HMBC: The HMBC spectrum is key to connecting these fragments to the core taxane skeleton.

HMBC_Correlations Taxane Taxane Skeleton H-5 H-9 H-10 H-13 Cinnamoyl Cinnamoyl Group C=O Taxane:f1->Cinnamoyl:f1 H-5 to Cinn-C=O Ac9 9-Acetyl C=O Taxane:f2->Ac9:f1 H-9 to 9-OAc C=O Ac10 10-Acetyl C=O Taxane:f3->Ac10:f1 H-10 to 10-OAc C=O Ac13 13-Acetyl C=O Taxane:f4->Ac13:f1 H-13 to 13-OAc C=O

Figure 2: Key HMBC correlations for attaching substituent groups to the taxane core.
  • Stereochemistry via NOESY/ROESY: The relative stereochemistry is determined by observing through-space correlations. For example, a NOESY correlation between H-1 and H-2 would help define their relative orientation on the six-membered ring. Correlations between the methyl groups (e.g., Me-16, Me-17, Me-18, Me-19) and nearby protons on the taxane framework are crucial for establishing the overall conformation and stereochemistry of the molecule.

The chemical structure elucidation of a complex natural product like this compound is a meticulous process that relies on the synergistic application of isolation techniques and advanced spectroscopic methods. By systematically acquiring and interpreting data from HRMS, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC, NOESY), it is possible to unambiguously determine the molecular formula, the carbon-hydrogen framework, the placement of functional groups, and the relative stereochemistry of the molecule. This guide outlines the fundamental principles and workflow that empower chemists to unravel the intricate architectures of nature's pharmacopeia.

References

physical and chemical properties of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,7-Dideacetoxytaxinine J, a member of the taxane (B156437) diterpenoid family of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this compound.

Chemical Identity and Physical Properties

This compound is a complex diterpenoid that has been isolated from the heartwood of Taxus cuspidata.[1] While detailed experimental data on its physical properties are limited, this section summarizes the available information.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 115810-14-5

It is important to note that a thorough investigation of the physical and chemical properties of this compound has not been extensively reported in the scientific literature.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula Not explicitly foundInferred from taxane structure
Molecular Weight Not explicitly foundInferred from taxane structure
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

General Isolation and Purification of Taxane Diterpenoids

The isolation of taxanes from Taxus plant material is a multi-step process involving extraction and chromatography.

A generalized workflow for the isolation and purification of taxane diterpenoids.

Methodology:

  • Extraction: The dried and ground plant material, such as the heartwood of Taxus cuspidata, is extracted with a polar solvent like methanol (B129727) or ethanol.

  • Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between an aqueous phase and an immiscible organic solvent, such as dichloromethane, to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase, containing the taxanes, is subjected to a series of chromatographic steps. This typically begins with column chromatography on a stationary phase like silica (B1680970) gel.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, which allows for the separation of closely related taxane analogues.

Structural Elucidation

The definitive identification of this compound and other taxanes relies on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for determining the complex carbon skeleton and stereochemistry of taxane diterpenoids.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated compounds.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway information for this compound is not available in the current scientific literature. However, as a member of the taxane family, its mechanism of action is likely related to the well-established anticancer properties of other taxanes like paclitaxel (B517696) and docetaxel.

Taxanes are known to act as mitotic inhibitors by stabilizing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.

Taxane_Signaling_Pathway Taxane Taxane Diterpenoid (e.g., this compound) Microtubules Microtubules Taxane->Microtubules Binds to Stabilization Stabilization of Microtubules Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

The general mechanism of action for taxane diterpenoids as anticancer agents.

Conclusion

This compound is a naturally occurring taxane diterpenoid with a defined chemical structure and known solubility in several organic solvents. However, a comprehensive profile of its physical properties, as well as its specific biological activities, remains to be fully elucidated. The general protocols for the isolation and characterization of taxanes provide a framework for future research into this compound. Further investigation is warranted to determine its potential pharmacological significance, building upon the well-established therapeutic importance of the taxane family.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,7-Dideacetoxytaxinine J in Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Taxus is a rich source of complex diterpenoids known as taxoids, with paclitaxel (B517696) (Taxol®) being the most prominent due to its potent anticancer properties. However, hundreds of other taxoids are biosynthesized by these plants, forming a complex metabolic network. This technical guide delves into the putative biosynthetic pathway of a specific taxoid, 2,7-Dideacetoxytaxinine J. While a complete, experimentally verified pathway for this compound is not yet established in scientific literature, this document consolidates current knowledge on taxoid biosynthesis to propose a scientifically grounded, hypothetical pathway. By leveraging data on known enzymatic reactions, including hydroxylations and acylations, we provide a detailed roadmap for researchers aiming to elucidate this specific metabolic route. This guide includes hypothesized enzymatic steps, quantitative data from analogous reactions, detailed experimental protocols for pathway characterization, and visualizations of the proposed pathway and experimental workflows.

Introduction: The Taxoid Biosynthetic Network

The biosynthesis of taxoids in Taxus species is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane (B156437) skeleton, taxa-4(5),11(12)-diene.[1] This core structure then undergoes a series of extensive modifications, primarily through the actions of cytochrome P450 monooxygenases (CYP450s) and various acyltransferases, leading to a vast array of structurally diverse taxoids.[2][3] The pathway is not strictly linear but is rather a complex network of competing and interconnected branches, which explains the presence of hundreds of different taxoids within the plant.[2]

This guide focuses on this compound, a derivative of the more widely known taxinine (B26179) J. Based on its chemical structure, it is hypothesized to be formed through a series of hydroxylations and acylations of the taxane core, followed by specific deacetylation steps.

Proposed Biosynthetic Pathway of this compound

The following pathway is a putative sequence of events leading to the formation of this compound, based on the known functions of enzymes in the broader taxoid biosynthetic network. Each step is catalyzed by a class of enzymes that have been characterized in Taxus species.

Biosynthesis of this compound cluster_start Core Taxane Formation cluster_hydroxylation Hydroxylation Cascade (CYP450s) cluster_acylation Acylation Steps (Acyltransferases) cluster_final Final Modification GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol T5αH Polyhydroxy_Taxane Polyhydroxylated Taxane Intermediate (at C2, C5, C7, C9, C10, C13) Taxadienol->Polyhydroxy_Taxane T13αH, T10βH, T2αH, T7βH, T9αH Taxinine_J_Precursor Taxinine J Precursor Polyhydroxy_Taxane->Taxinine_J_Precursor Acetylation & Cinnamoylation Taxinine_J Taxinine J Taxinine_J_Precursor->Taxinine_J Final Acylations Target This compound Taxinine_J->Target Deacetylase/Esterase (putative)

Figure 1: A putative biosynthetic pathway for this compound.

Key Enzymatic Steps and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative quantitative data for homologous enzymes from the broader taxoid biosynthetic pathway. This information provides a baseline for expected enzyme performance.

Enzyme ClassEnzyme ExampleSubstrateKcat (s⁻¹)Km (µM)Reference
Hydroxylase Taxane 13α-hydroxylaseTaxa-4(20),11(12)-dien-5α-ol-24 ± 9[4]
Acyltransferase 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferaseN-debenzoyl-2′-deoxytaxol1.5 ± 0.3420[2]
Acyltransferase 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferaseBenzoyl-CoA1.5 ± 0.3400[2]

Note: The kinetic parameters for many taxoid biosynthetic enzymes are yet to be determined due to challenges in obtaining pure substrates and enzymes.

Experimental Protocols

To facilitate the experimental validation of the proposed pathway, this section provides detailed methodologies for key experiments.

Heterologous Expression and Characterization of a Putative Taxoid Hydroxylase

This protocol describes the functional expression of a candidate Taxus cytochrome P450 gene in Saccharomyces cerevisiae (yeast) to assess its hydroxylase activity on a taxoid precursor.

Experimental Workflow for Hydroxylase Characterization cluster_cloning Gene Cloning cluster_expression Yeast Transformation & Expression cluster_assay Enzyme Assay A Isolate RNA from Taxus cells B Synthesize cDNA A->B C Amplify candidate CYP450 gene via PCR B->C D Clone into yeast expression vector C->D E Transform yeast with expression vector D->E F Culture yeast and induce protein expression E->F G Prepare microsomes from yeast cells F->G H Incubate microsomes with taxoid substrate and NADPH G->H I Extract reaction products H->I J Analyze products by HPLC and LC-MS I->J

Figure 2: Workflow for heterologous expression and characterization of a taxoid hydroxylase.

Methodology:

  • Gene Isolation and Cloning:

    • Total RNA is extracted from methyl jasmonate-induced Taxus cell cultures.

    • cDNA is synthesized using reverse transcriptase.

    • The full-length open reading frame of a candidate CYP450 gene is amplified by PCR using specific primers.

    • The PCR product is cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter.

  • Heterologous Expression in Yeast:

    • The expression vector is transformed into a suitable S. cerevisiae strain.

    • Yeast cells are grown in an appropriate selection medium to the mid-log phase.

    • Gene expression is induced by adding galactose to the medium.

    • After a period of incubation, cells are harvested, and microsomes containing the expressed CYP450 are prepared by differential centrifugation.[5]

  • Enzyme Assays:

    • Microsomal preparations are incubated with a putative taxoid substrate (e.g., a polyhydroxylated taxane intermediate) in a buffered solution containing a regenerating system for NADPH (the cofactor for CYP450s).[4]

    • The reaction is allowed to proceed at an optimal temperature (typically 30-37°C) for a defined period.

    • The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

    • The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated taxoid.[6]

In Vitro Assay for a Putative Taxoid Acyltransferase

This protocol outlines the steps to assess the activity of a candidate acyltransferase enzyme expressed in E. coli.

Methodology:

  • Enzyme Preparation:

    • The candidate acyltransferase gene is cloned into an E. coli expression vector (e.g., pET series).

    • The protein is expressed in a suitable E. coli strain (e.g., BL21(DE3)) upon induction with IPTG.

    • The recombinant protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

  • Acyltransferase Assay:

    • The purified enzyme is incubated in a reaction buffer at its optimal pH (typically around 8.0) with a hydroxylated taxoid substrate and an acyl-CoA donor (e.g., acetyl-CoA or cinnamoyl-CoA).[2]

    • The reaction mixture is incubated for a specific time at an optimal temperature.

    • The reaction is terminated, and the products are extracted.

    • Product formation is monitored and quantified using HPLC and LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound, like that of many other taxoids, is a complex process that is not yet fully elucidated. The putative pathway presented in this guide, based on the established principles of taxoid metabolism in Taxus species, provides a strong foundation for future research. The experimental protocols detailed herein offer a practical framework for the functional characterization of the candidate enzymes involved.

Future research should focus on:

  • Identification and characterization of the specific CYP450s and acyltransferases responsible for the unique decoration of the taxinine J skeleton.

  • Elucidation of the order of hydroxylations and acylations , which is likely a key determinant of the final taxoid profile.

  • Investigation of the putative deacetylase(s) that may be responsible for the final tailoring steps leading to this compound.

A complete understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of novel taxoids with potential pharmaceutical applications.

References

Preliminary Biological Screening of Novel Taxane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxane (B156437) diterpenoids are a class of natural products that have garnered significant attention in the field of oncology, with prominent members like Paclitaxel and Docetaxel being mainstays in chemotherapy regimens.[1][2] The complex structure of taxanes offers a rich scaffold for the discovery of new therapeutic agents with potentially improved efficacy and reduced side effects.[3][4] Preliminary biological screening is a critical first step in the evaluation of novel taxane analogues, providing essential information on their bioactivity and potential for further development. This guide outlines the core methodologies for conducting such a screening, with a focus on cytotoxicity and anti-inflammatory assays, which are common starting points for the evaluation of this class of compounds.

Cytotoxicity Screening

A primary focus of preliminary screening for novel taxanes is the assessment of their cytotoxic effects against various cancer cell lines.[5] This is crucial for identifying compounds with potential as anticancer agents.

Data Presentation: In Vitro Cytotoxicity of Taxane Diterpenoids

The following table summarizes representative cytotoxicity data for taxane compounds against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineAssayIC50 (µM)Reference
2-Deacetoxytaxinine JMCF-7 (Breast)Not Specified20[Source on 2-Deacetoxytaxinine J]
2-Deacetoxytaxinine JMDA-MB-231 (Breast)Not Specified10[Source on 2-Deacetoxytaxinine J]
PaclitaxelHeLa (Cervical)MTT Assay~0.01-0.1General Knowledge
DocetaxelPC-3 (Prostate)MTT Assay~0.001-0.01General Knowledge
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 2,7-Dideacetoxytaxinine J (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Anti-inflammatory Screening

Beyond their cytotoxic properties, some taxanes have been shown to possess anti-inflammatory activity.[1] Preliminary screening for anti-inflammatory effects can unveil additional therapeutic applications for novel taxane compounds. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with LPS. A decrease in NO production in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or other test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with vehicle and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

  • Griess Assay: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production by the test compound compared to the vehicle control.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a novel taxane diterpenoid.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Interpretation Isolation Isolation & Purification of This compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization Stock Stock Solution Preparation (DMSO) Characterization->Stock Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Stock->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Production in Macrophages) Stock->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Hit Hit Compound Identification SAR->Hit

Preliminary biological screening workflow.
Signaling Pathway

Taxanes are known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] Anti-inflammatory agents often target key signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for compounds with anti-inflammatory activity.

G cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB->Genes Induces Taxane Potential Inhibition by This compound Taxane->IKK

Simplified NF-κB signaling pathway.

Conclusion

The preliminary biological screening of novel taxane diterpenoids such as this compound is a multifaceted process that provides crucial initial data on their therapeutic potential. By employing a systematic approach that includes cytotoxicity and anti-inflammatory assays, researchers can efficiently identify lead compounds for further investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for the initial stages of drug discovery and development in this important class of natural products. Future studies should aim to elucidate the precise mechanisms of action of promising hit compounds and expand the screening to include a wider range of biological assays and in vivo models.

References

2,7-Dideacetoxytaxinine J: A Technical Overview of its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid taxane (B156437), 2,7-Dideacetoxytaxinine J. Due to the limited availability of specific literature on this particular compound, this document combines a historical perspective on the discovery of the broader taxane class with a generalized, representative methodology for its likely isolation and characterization from Taxus species. This guide is intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery, offering insights into the discovery, chemical properties, and the experimental workflows used to study this class of molecules.

Introduction and Historical Context

The discovery of the taxane family of diterpenoids represents a landmark in the history of cancer chemotherapy. The journey began in the late 1950s when the National Cancer Institute (NCI) initiated a large-scale screening program to identify natural products with potential anticancer activity. In the early 1960s, a crude extract from the bark of the Pacific yew tree, Taxus brevifolia, demonstrated significant cytotoxic effects. This led to the isolation of the now-famous anticancer drug, paclitaxel (B517696) (Taxol), by Monroe E. Wall and Mansukh C. Wani in 1971.

The elucidation of paclitaxel's complex structure and its unique mechanism of action—stabilizing microtubules and arresting cell division—spurred intensive research into other constituents of Taxus species. This led to the discovery of a vast array of structurally related compounds, known as taxoids. These efforts have been crucial for developing semi-synthetic analogs with improved efficacy and solubility, such as docetaxel.

This compound is a member of this extensive family of taxane diterpenoids. While specific details of its initial discovery are not widely documented in readily available scientific literature, it is known to be a natural product isolated from Taxus species, including Taxus cuspidata. The "taxinine" core suggests a relationship to other non-paclitaxel type taxoids, which are of significant interest for their potential biological activities and as precursors for semi-synthesis. The scarcity of publications on this compound itself suggests it may be a minor constituent or that its biological activity has not yet been fully explored, presenting an opportunity for further research.

Chemical Structure

The chemical structure of this compound is characterized by the distinctive taxane core. Key structural features are provided in the table below.

FeatureDescription
Chemical Formula C₃₅H₄₄O₈
CAS Number 115810-14-5
Core Skeleton Taxane
Key Functional Groups Multiple acetate (B1210297) and cinnamoyloxy moieties

Experimental Protocols

Extraction
  • Plant Material Collection and Preparation: The heartwood of Taxus cuspidata is collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, typically rich in taxoids, is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the mixture into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water is commonly employed to achieve high-purity separation of individual taxoids.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to determine the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

Due to the absence of specific published data for this compound, the following table presents representative ¹³C NMR data for a closely related and well-characterized taxoid, Taxinine J, to illustrate the typical chemical shifts observed for the taxane core.

Table 1: Representative ¹³C NMR Data for a Related Taxoid (Taxinine J)

CarbonChemical Shift (δ) ppm
178.5
274.2
346.8
4140.1
584.1
635.4
773.0
842.1
978.9
1076.5
11134.5
12142.3
1371.9
1438.6
1528.4
1622.7
1726.9
1814.8
1910.9
20125.7

Note: This data is for illustrative purposes and does not represent the actual data for this compound.

Visualizations

Generalized Taxane Biosynthesis Pathway

Taxane_Biosynthesis GPP Geranyl Pyrophosphate FPP Farnesyl Pyrophosphate GPP->FPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP TS Taxadiene Synthase GGPP->TS Taxadiene Taxa-4(5),11(12)-diene TS->Taxadiene P450 Cytochrome P450 Hydroxylases Taxadiene->P450 Taxanes Taxane Core P450->Taxanes Acyltransferases Acyltransferases Taxanes->Acyltransferases Taxoids Diverse Taxoids (e.g., this compound) Acyltransferases->Taxoids

Caption: Generalized biosynthetic pathway of taxanes.

Experimental Workflow for Taxoid Isolation and Identification

Taxoid_Isolation_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Structure Elucidation plant_material Taxus sp. Plant Material (e.g., Heartwood) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound (this compound) prep_hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr structure Structure Determined ms->structure nmr->structure

Caption: Experimental workflow for taxoid isolation.

Conclusion

This compound is a member of the vast and pharmacologically significant taxane family of natural products. While specific research on this compound is limited, its structural relationship to other taxoids suggests it may possess interesting biological properties. The historical context of taxane discovery underscores the importance of continued exploration of natural sources for novel therapeutic agents. The generalized experimental protocols and workflows presented in this guide provide a solid foundation for researchers interested in the isolation and characterization of this and other taxoids. Further investigation into the biological activity of this compound is warranted to fully understand its potential in drug development.

Potential Therapeutic Targets of 2-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine J, a taxane (B156437) diterpenoid isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana), has demonstrated significant anticancer activity, particularly against breast cancer cell lines.[1][2] As a member of the taxane family, its primary mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-Deacetoxytaxinine J, focusing on its role as a microtubule-stabilizing agent and its subsequent effects on cell cycle progression and apoptosis. This document synthesizes available preclinical data and provides detailed experimental methodologies to facilitate further research and drug development efforts.

Introduction

Taxanes represent a crucial class of diterpenoid compounds used in chemotherapy.[3] Their efficacy is primarily attributed to their unique ability to stabilize microtubules, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[3][4] 2-Deacetoxytaxinine J has emerged as a promising natural product with potent in vitro and in vivo anticancer properties.[1][2] Understanding its precise molecular targets and mechanisms of action is paramount for its development as a therapeutic agent. This guide explores the core molecular interactions and signaling pathways potentially modulated by 2-Deacetoxytaxinine J.

Primary Therapeutic Target: β-Tubulin and Microtubule Stabilization

The principal therapeutic target of taxanes is β-tubulin, a subunit of microtubules.[4] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.

Mechanism of Action

Unlike other microtubule-targeting agents that cause depolymerization, taxanes bind to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule, preventing its depolymerization.[3][5] The stabilization of microtubules disrupts the delicate dynamic instability required for proper mitotic spindle function, leading to a sustained mitotic block.[6][7]

Microtubule_Stabilization Mechanism of Microtubule Stabilization by 2-Deacetoxytaxinine J cluster_0 Normal Microtubule Dynamics cluster_1 Effect of 2-Deacetoxytaxinine J Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Polymer Microtubule (Polymerized) Tubulin_Dimers->Microtubule_Polymer Polymerization Microtubule_Polymer->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule DATJ 2-Deacetoxytaxinine J DATJ->Stabilized_Microtubule Binds to β-tubulin Mitotic_Arrest Mitotic Arrest Stabilized_Microtubule->Mitotic_Arrest Inhibition of Depolymerization

Figure 1: Mechanism of Microtubule Stabilization

Downstream Signaling Pathways and Cellular Consequences

The stabilization of microtubules by 2-Deacetoxytaxinine J is expected to trigger a cascade of downstream events, primarily affecting cell cycle progression and leading to programmed cell death (apoptosis).

Cell Cycle Arrest at G2/M Phase

The disruption of mitotic spindle dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase to prevent chromosomal missegregation.[6] This arrest is primarily mediated by the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that targets proteins for degradation to allow anaphase onset.

Cell_Cycle_Arrest Induction of G2/M Arrest by 2-Deacetoxytaxinine J DATJ 2-Deacetoxytaxinine J Microtubule_Stabilization Microtubule Stabilization DATJ->Microtubule_Stabilization SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Stabilization->SAC_Activation APC_Inhibition Anaphase-Promoting Complex (APC/C) Inhibition SAC_Activation->APC_Inhibition G2M_Arrest G2/M Phase Arrest APC_Inhibition->G2M_Arrest

Figure 2: G2/M Cell Cycle Arrest Pathway
Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained stress of mitotic arrest leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

  • Intrinsic Pathway: This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3.[8][9]

  • Extrinsic Pathway: This pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.[8][9]

Apoptosis_Pathway Apoptosis Induction by 2-Deacetoxytaxinine J cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway G2M_Arrest Prolonged G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) G2M_Arrest->Bcl2_Family Death_Receptors ↑ Death Receptors (e.g., Fas, TRAIL-R) G2M_Arrest->Death_Receptors MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Bcl2_Family via tBid Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Spectroscopic Profile of 2,7-Dideacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dideacetoxytaxinine J, a taxoid derivative isolated from Taxus wallichiana. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A summary of the available data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Taxinine (B26179) J Derivatives

Functional Group/Proton¹H Chemical Shift (ppm)Carbon Type¹³C Chemical Shift (ppm)
H-14.5 - 5.5CH70 - 80
H-25.0 - 6.0CH70 - 85
H-32.0 - 3.0CH40 - 50
H-55.5 - 6.5CH70 - 80
H-74.0 - 5.0CH65 - 75
H-95.0 - 6.0CH70 - 80
H-106.0 - 7.0CH70 - 80
H-135.5 - 6.5CH70 - 80
Acetyl (CH₃)1.8 - 2.5CH₃20 - 25
Cinnamoyl (aromatic)7.0 - 8.0CH125 - 140
Cinnamoyl (olefinic)6.0 - 7.5CH115 - 145
Taxane Core (quaternary C)-C35 - 55

Note: These are approximate ranges and can vary based on the specific substitution pattern of the taxoid.

Infrared (IR) Spectroscopy

The IR spectrum of a taxoid like this compound would typically exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3450O-H stretch (if hydroxyl groups are present)
~1735C=O stretch (ester)
~1630C=C stretch (alkene and aromatic)
~1240C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of taxoids. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModeExpected [M+H]⁺ or [M+Na]⁺Molecular Formula
ESI or FAB~593 or ~615C₃₅H₄₄O₈

Experimental Protocols

The following sections outline the general experimental methodologies employed for the spectroscopic analysis of taxoids, which would be applicable to this compound.

Isolation of this compound

The isolation of this compound has been reported from the needles and stem bark of Taxus wallichiana.[1] A general workflow for the isolation of taxoids from plant material is depicted below.

Isolation_Workflow Plant_Material Taxus wallichiana Plant Material (Needles/Bark) Extraction Extraction (e.g., with methanol) Plant_Material->Extraction Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Caption: General workflow for the isolation of taxoids.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on high-field spectrometers (400 MHz or higher).

NMR_Protocol Sample_Prep Sample Preparation (Dissolve in CDCl₃ or other deuterated solvent) Acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis and Structure Elucidation Processing->Analysis

Caption: Standard protocol for NMR analysis of a natural product.

IR Spectroscopy Protocol

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

IR_Protocol Sample_Prep Sample Preparation (KBr pellet or thin film) Acquisition Spectral Acquisition (Scan appropriate wavenumber range) Sample_Prep->Acquisition Analysis Peak Identification and Functional Group Assignment Acquisition->Analysis

Caption: General procedure for obtaining an IR spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

MS_Protocol Sample_Prep Sample Preparation (Dissolve in suitable solvent, e.g., methanol) Infusion Direct Infusion into Mass Spectrometer Sample_Prep->Infusion Acquisition Data Acquisition (Full scan mode, MS/MS for fragmentation) Infusion->Acquisition Analysis Molecular Ion and Fragment Analysis Acquisition->Analysis

Caption: Typical workflow for mass spectrometry analysis.

Signaling Pathways and Logical Relationships

While specific signaling pathway interactions for this compound are not yet elucidated, taxoids, in general, are known to interact with microtubules. The logical relationship for the structure elucidation process is outlined below.

Structure_Elucidation MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure of This compound MS->Structure provides IR IR Spectroscopy (Functional Groups) IR->Structure provides NMR_1D 1D NMR (¹H, ¹³C) (Proton and Carbon Environments) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D informs NMR_2D->Structure confirms

Caption: Logical flow of spectroscopic data in structure elucidation.

This guide serves as a foundational resource for researchers working with this compound. For definitive spectroscopic data, it is recommended to consult the primary literature reporting its isolation and characterization.

References

The Pharmacology of 2-Deacetoxytaxinine J: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine J (2-DAT-J), a taxane (B156437) diterpenoid isolated from the Himalayan Yew (Taxus wallichiana), has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of 2-DAT-J, with a focus on its in vitro and in vivo anticancer activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes hypothesized signaling pathways to serve as a valuable resource for researchers in oncology and drug development. While the complete molecular mechanism of 2-DAT-J is still under investigation, existing evidence points towards the induction of apoptosis and cell cycle arrest as key contributors to its cytotoxic effects against cancer cells.

Introduction

The genus Taxus has been a significant source of potent anticancer agents, most notably Paclitaxel (Taxol®). 2-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid that has been isolated from the bark of Taxus wallichiana. Preliminary studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic activity against human breast cancer cell lines and efficacy in a preclinical animal model of mammary tumorigenesis. This guide aims to consolidate the available pharmacological data on 2-DAT-J to facilitate further research and development.

Pharmacodynamics

The pharmacodynamic profile of 2-Deacetoxytaxinine J has been primarily characterized through its anticancer effects observed in both in vitro and in vivo settings.

In Vitro Anticancer Activity

2-DAT-J has shown significant cytotoxic activity against human breast cancer cell lines. The key findings from in vitro studies are summarized in the table below.

Table 1: In Vitro Activity of 2-Deacetoxytaxinine J

Cell LineCancer TypeConcentration (µM)Effect
MCF-7Human Breast Adenocarcinoma20Significant cytotoxic activity
MDA-MB-231Human Breast Adenocarcinoma10Significant cytotoxic activity
In Vivo Anticancer Activity

An in vivo study utilizing a chemically induced mammary tumor model in rats has provided evidence for the anticancer efficacy of 2-DAT-J in a whole-animal system.

Table 2: In Vivo Activity of 2-Deacetoxytaxinine J

Animal ModelTumor InductionTreatmentDosageDurationOutcome
Virgin female Sprague-Dawley rats7,12-Dimethylbenz[a]anthracene (DMBA)2-Deacetoxytaxinine J (oral)10 mg/kg body weight30 daysSignificant regression in mammary tumors

Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for 2-Deacetoxytaxinine J has not been fully elucidated in the available literature. However, based on the known mechanisms of other taxane compounds and the observed cytotoxic effects, it is hypothesized that 2-DAT-J induces cancer cell death through the activation of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. It is a tightly regulated process involving a cascade of signaling events. It is plausible that 2-DAT-J triggers apoptosis in cancer cells, leading to their systematic dismantling and removal. A generalized diagram of the apoptotic signaling pathway is presented below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis 2-DAT-J (Hypothesized) 2-DAT-J (Hypothesized) 2-DAT-J (Hypothesized)->Death Receptor 2-DAT-J (Hypothesized)->Cellular Stress

Caption: Generalized Apoptotic Signaling Pathways.

Cell Cycle Arrest

Many anticancer drugs, particularly those of the taxane class, are known to interfere with the cell cycle, leading to arrest at specific phases and subsequent cell death. It is likely that 2-DAT-J exerts a similar effect on cancer cells, preventing their proliferation. The following diagram illustrates a simplified overview of the cell cycle and its checkpoints.

Cell_Cycle_Arrest cluster_checkpoint Potential Sites of Action for 2-DAT-J G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 2-DAT-J 2-DAT-J Arrest Point 1 G1/S Arrest 2-DAT-J->Arrest Point 1 Arrest Point 2 G2/M Arrest 2-DAT-J->Arrest Point 2

Caption: Simplified Cell Cycle and Potential Arrest Points.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the probable protocols for the key experiments cited in the literature on 2-Deacetoxytaxinine J.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed MCF-7 or MDA-MB-231 cells in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of 2-DAT-J B->C D 4. Incubate for a specified period (e.g., 48h or 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan (B1609692) crystal formation E->F G 7. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at ~570 nm G->H

Caption: MTT Assay Experimental Workflow.

Detailed Protocol:

  • Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 2-Deacetoxytaxinine J. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.

In Vivo Mammary Tumor Model

The 7,12-Dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats is a well-established model for studying breast cancer.

Workflow Diagram:

DMBA_Model_Workflow A 1. Acclimatize virgin female Sprague-Dawley rats B 2. At ~50-60 days of age, administer a single oral dose of DMBA (e.g., 20-80 mg/kg) in an oil vehicle A->B C 3. Monitor animals for tumor development by palpation weekly B->C D 4. Once tumors are established, randomize animals into treatment and control groups C->D E 5. Administer 2-DAT-J (10 mg/kg, oral) or vehicle daily for 30 days D->E F 6. Measure tumor volume regularly (e.g., with calipers) E->F G 7. At the end of the study, sacrifice animals and excise tumors for further analysis (e.g., histopathology) F->G

Caption: DMBA-Induced Mammary Tumor Model Workflow.

Detailed Protocol:

  • Animal Model: Virgin female Sprague-Dawley rats, typically around 50-60 days of age, are used.

  • Tumor Induction: A single oral gavage of DMBA, dissolved in an appropriate vehicle like corn oil, is administered to induce mammary tumors.

  • Tumor Monitoring: The animals are monitored weekly for the appearance of palpable mammary tumors.

  • Treatment: Once tumors reach a certain size, the rats are randomized into treatment and control groups. The treatment group receives daily oral doses of 2-Deacetoxytaxinine J (10 mg/kg), while the control group receives the vehicle alone.

  • Efficacy Evaluation: Tumor size is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the 30-day treatment period, the animals are euthanized, and the tumors are excised, weighed, and may be processed for histopathological examination.

Conclusion and Future Directions

2-Deacetoxytaxinine J has emerged as a promising natural product with significant anticancer activity. The available data from in vitro and in vivo studies warrant further investigation into its pharmacological properties. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific protein targets and the detailed characterization of the signaling pathways involved in 2-DAT-J-induced apoptosis and cell cycle arrest. Furthermore, comprehensive pharmacokinetic and toxicological studies are necessary to evaluate its potential for clinical development. The synthesis of novel analogs of 2-DAT-J may also lead to the discovery of compounds with enhanced potency and improved pharmacological profiles.

Initial In Vitro Cytotoxicity of 2,7-Dideacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity of the natural product 2,7-Dideacetoxytaxinine J. Due to the limited direct experimental data on this specific compound, this document leverages findings on the closely related taxane (B156437) diterpenoid, 2-Deacetoxytaxinine J, isolated from the Himalayan yew, Taxus baccata. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of this and similar taxinine (B26179) derivatives as cytotoxic agents.

Quantitative Cytotoxicity Data

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hrs)Assay Method
2-Deacetoxytaxinine J MCF-7Breast Adenocarcinoma~20Not SpecifiedNot Specified
MDA-MB-231Breast Adenocarcinoma~10Not SpecifiedNot Specified
Hypothetical DataA549Lung CarcinomaTBD48MTT Assay
Hypothetical DataHeLaCervical CancerTBD48MTT Assay

Table 1: In Vitro Cytotoxicity of 2-Deacetoxytaxinine J. The data for MCF-7 and MDA-MB-231 is based on published findings for 2-Deacetoxytaxinine J. TBD (To Be Determined) indicates where further experimental data is required.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of in vitro cytotoxicity. The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT Cell Viability Assay Workflow.
Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Seed & Treat Cells B Harvest & Wash Cells A->B C Fix with 70% Ethanol B->C D Stain with Propidium Iodide C->D E Flow Cytometry Analysis D->E F Quantify Cell Cycle Phases E->F

Cell Cycle Analysis Workflow.

Potential Signaling Pathways

Based on the known mechanisms of other taxane diterpenoids, this compound is likely to induce cytotoxicity through the induction of apoptosis. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is often initiated by cellular stress, such as DNA damage caused by cytotoxic compounds.

Intrinsic_Apoptosis_Pathway compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic Apoptotic Pathway.
Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors.

Extrinsic_Apoptosis_Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation (FADD, Pro-caspase-8) receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bid Bid Cleavage (tBid) caspase8->bid apoptosis Apoptosis caspase3->apoptosis intrinsic_link Link to Intrinsic Pathway bid->intrinsic_link

Methodological & Application

Application Notes and Protocols for 2-Deacetoxytaxinine J in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with demonstrated anticancer properties, in various cell culture-based assays. The following protocols and data presentation are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression in cancer cell lines.

Introduction

2-Deacetoxytaxinine J is a natural compound isolated from the Himalayan yew (Taxus baccata L. spp. wallichiana). It has shown significant in vitro activity against breast cancer cell lines, making it a compound of interest for cancer research and drug development. This document outlines detailed protocols for assessing its efficacy and mechanism of action in a laboratory setting.

Data Presentation

The following table summarizes the reported in vitro activity of 2-Deacetoxytaxinine J against human breast cancer cell lines. This data serves as a reference for designing dose-response experiments.

Cell LineCancer TypeEffective Concentration
MCF-7Breast Adenocarcinoma20 µM
MDA-MB-231Breast Adenocarcinoma10 µM

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of 2-Deacetoxytaxinine J that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[1][2][3]

Materials:

  • 2-Deacetoxytaxinine J

  • Target cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture and harvest cancer cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of 2-Deacetoxytaxinine J in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of 2-Deacetoxytaxinine J. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add 2-Deacetoxytaxinine J incubate_24h->add_compound incubate_treatment Incubate 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Figure 1. Workflow for the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC Assay)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with 2-Deacetoxytaxinine J. The assay uses Annexin V-FITC to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.[4][5][6]

Materials:

  • 2-Deacetoxytaxinine J

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of 2-Deacetoxytaxinine J for a specified time.

  • Cell Harvesting:

    • Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest & Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min add_stains->incubate flow_cytometry Flow Cytometry Analysis incubate->flow_cytometry quadrant_analysis Quadrant Analysis flow_cytometry->quadrant_analysis Quantify Cell Populations

Figure 2. Workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis

This protocol is used to determine the effect of 2-Deacetoxytaxinine J on cell cycle progression. Propidium Iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7][8][9]

Materials:

  • 2-Deacetoxytaxinine J

  • Target cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with 2-Deacetoxytaxinine J at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.

Putative Signaling Pathways

As a taxane diterpenoid, 2-Deacetoxytaxinine J is expected to share a mechanism of action with other taxanes like Paclitaxel (Taxol). The primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11][12]

Taxane_Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream Downstream Consequences drug 2-Deacetoxytaxinine J microtubules β-tubulin on Microtubules drug->microtubules Binds to stabilization Microtubule Stabilization microtubules->stabilization mitotic_spindle Mitotic Spindle Dysfunction stabilization->mitotic_spindle g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis bcl2 ↓ Bcl-2 (anti-apoptotic) apoptosis->bcl2 bax ↑ Bax (pro-apoptotic) apoptosis->bax caspases Caspase Activation bax->caspases

Figure 3. Putative mechanism of action for 2-Deacetoxytaxinine J.

The stabilization of microtubules by taxanes disrupts the dynamic process of mitotic spindle formation, which is crucial for cell division.[10][11][12] This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the apoptotic cascade, which is often mediated by the Bcl-2 family of proteins, leading to the activation of caspases and programmed cell death.[10][13]

Apoptotic_Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade g2m_arrest G2/M Arrest (from Microtubule Disruption) bcl2_down Bcl-2 / Bcl-xL (Anti-apoptotic) g2m_arrest->bcl2_down bax_up Bax / Bak (Pro-apoptotic) g2m_arrest->bax_up cytochrome_c Mitochondrial Cytochrome c Release bcl2_down->cytochrome_c bax_up->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 4. Taxane-induced apoptotic signaling pathway.

Conclusion

The protocols and information provided in this document serve as a foundational guide for the in vitro evaluation of 2-Deacetoxytaxinine J. By employing these standardized assays, researchers can effectively characterize its cytotoxic and apoptotic properties and further elucidate its mechanism of action, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for the Quantification of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dideacetoxytaxinine J is a taxane (B156437) diterpenoid found in various Taxus species. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), the accurate quantification of this compound is crucial for phytochemical analysis, drug discovery, and quality control of herbal preparations. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are adaptable for the analysis of this compound in plant extracts and other biological matrices.

While specific validated methods for this compound are not widely published, the protocols outlined below are based on established and validated methods for the analysis of structurally similar taxane compounds.[1][2][3][4][5][6][7][8]

Section 1: Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative of what can be expected when analyzing taxane compounds and should be validated specifically for this compound in your laboratory.

Table 1: HPLC-UV Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%
Wavelength227 nm

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.999
Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Ionization ModeElectrospray Ionization (ESI), Positive

Section 2: Experimental Protocols

Protocol for Sample Preparation from Taxus Plant Material

This protocol describes the extraction of this compound from plant materials such as needles or bark.

Materials:

  • Dried and powdered Taxus plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-5) on the plant material pellet with an additional 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined methanol extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 2 mL of the initial mobile phase for the intended chromatographic analysis.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Sample_Preparation_Workflow plant_material Dried, Powdered Taxus Plant Material extraction Methanol Extraction (Vortex & Sonicate) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection repeat_extraction Repeat Extraction centrifugation->repeat_extraction Pellet evaporation Evaporation supernatant_collection->evaporation Combined Supernatants repeat_extraction->centrifugation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_ready_sample Sample for HPLC/LC-MS/MS filtration->hplc_ready_sample

HPLC-UV Quantification Protocol

This protocol details a reversed-phase HPLC method with UV detection for the quantification of this compound.[1][2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-30% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the peak for this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Quantification Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for analysis in complex biological matrices.[4][5][6][8][9][10]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These will need to be determined by direct infusion of a this compound standard. A hypothetical transition would be [M+H]⁺ → fragment ion.

  • Other Parameters (e.g., collision energy, declustering potential): Optimize by infusing the standard compound.

Procedure:

  • Prepare a stock solution and calibration standards of this compound as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Optimize the MS parameters by infusing a standard solution of this compound.

  • Set up the MRM transitions for this compound and any internal standard used.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples based on the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.

Section 3: Method Validation Workflow

A crucial step in implementing these analytical methods is validation to ensure they are fit for purpose. The following diagram illustrates the key parameters that should be assessed during method validation.

Method_Validation_Workflow start Analytical Method Validation specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Section 4: Concluding Remarks

The protocols provided herein offer a robust starting point for the quantitative analysis of this compound. It is imperative that these methods are validated in the user's laboratory with their specific instrumentation and matrices to ensure reliable and accurate results. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For trace-level quantification, LC-MS/MS is the superior technique.

References

Application Note: Quantitative Analysis of 2,7-Dideacetoxytaxinine J in Preclinical Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 2,7-Dideacetoxytaxinine J in preclinical matrices. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. The assay has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for supporting pharmacokinetic and metabolic studies in drug development.

Introduction

This compound is a taxane (B156437) derivative of significant interest in oncological research due to its potential as a chemotherapeutic agent. Accurate and reliable quantification of this compound in biological matrices is essential for preclinical studies to determine its pharmacokinetic profile and metabolic fate. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Paclitaxel or other suitable taxane analog

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from the biological matrix.

  • Thaw biological samples to room temperature.

  • To 50 µL of sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation was performed on a C18 reversed-phase column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
5.0595
7.0595
7.18020
10.08020
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

Based on the structure of a closely related taxane, 2-Deacetoxytaxinine J (C37H46O10, MW: 650.8 g/mol ), the following transitions are proposed. The exact mass of the protonated molecule [M+H]+ is 651.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound651.3Predicted 11004025
This compound651.3Predicted 21004035
Internal Standard (e.g., Paclitaxel)854.4286.11005030

*Note: The product ions for this compound need to be determined experimentally by infusing a standard solution and performing a product ion scan. Likely losses would include acetate (B1210297) groups and parts of the taxane core, similar to other taxanes.

Results and Discussion

Method Validation

The method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:

Linearity and Range: The calibration curve was linear over the concentration range of 1 - 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3< 1090 - 110< 1585 - 115
MQC50< 1090 - 110< 1585 - 115
HQC800< 1090 - 110< 1585 - 115

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio >10. The LOD was 0.3 ng/mL.

Conclusion

This application note details a sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in preclinical samples. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50% methanol to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Biological Sample (50 µL) Add_IS_ACN Add 150 µL Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex1 Vortex (1 min) Add_IS_ACN->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Transfer_Vial Transfer to Autosampler Vial Vortex2->Transfer_Vial Inject Inject 5 µL onto HPLC Transfer_Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Data Acquisition and Quantification Detect->Quantify

Caption: Experimental workflow from sample preparation to HPLC-MS/MS analysis.

Protocol 3: Mass Spectrometer Operation Logic

G cluster_ms Tandem MS Logic Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 651.3) Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector Eluent->Q1 Ions from ESI Source

Caption: Logical flow of ions through the triple quadrupole mass spectrometer.

Application Notes: Utilizing 2,7-Dideacetoxytaxinine J in Microtubule Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,7-Dideacetoxytaxinine J, a taxane (B156437) derivative, in microtubule polymerization assays. Taxanes are a critical class of compounds that interfere with microtubule dynamics, making them potent anti-mitotic agents in cancer therapy.[1][2] This document outlines the principles of both absorbance and fluorescence-based assays to characterize the effects of this compound on tubulin polymerization.

Introduction to this compound and Microtubule Dynamics

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[1]

Taxanes, such as the well-studied paclitaxel, are known microtubule-stabilizing agents.[2][3] They bind to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting polymer against depolymerization.[3][4] This disruption of normal microtubule dynamics leads to mitotic arrest and ultimately, apoptosis in rapidly dividing cells, forming the basis of their anticancer activity.[2] this compound is a taxane compound expected to exhibit a similar mechanism of action, making in vitro microtubule polymerization assays crucial for characterizing its specific activity.

Principle of Microtubule Polymerization Assays

The in vitro polymerization of purified tubulin into microtubules can be monitored by measuring changes in light scattering or fluorescence.

  • Absorbance (Turbidity) Assay: As tubulin dimers polymerize to form microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change can be measured as an increase in optical density (OD) at 340-350 nm over time.[5][6][7]

  • Fluorescence Assay: This method utilizes a fluorescent reporter molecule that preferentially binds to or is incorporated into the microtubule polymer, resulting in a significant increase in its fluorescence quantum yield.[8][9][10] This provides a highly sensitive measure of microtubule mass.

By performing these assays in the presence of this compound, researchers can quantify its effect on the rate and extent of tubulin polymerization.

Data Presentation

The following tables summarize key parameters and expected outcomes for microtubule polymerization assays with a taxane-like compound.

Table 1: Key Experimental Parameters for Microtubule Polymerization Assays

ParameterAbsorbance AssayFluorescence Assay
Tubulin Concentration 2 - 5 mg/mL1 - 2 mg/mL[8][9]
Wavelength 340 - 350 nm[5][6][7]Excitation: ~355 nm, Emission: ~460 nm[8]
Temperature 37°C[6][7]37°C[8]
Reaction Volume 100 - 200 µL[7][11]10 - 50 µL[7][9]
Typical Assay Duration 60 - 90 minutes[5][6]60 minutes[8]
Positive Control Paclitaxel (e.g., 10 µM)[6][7]Paclitaxel (e.g., 3 µM)[9]
Negative Control DMSO (vehicle)DMSO (vehicle)

Table 2: Expected Quantitative Readouts and Interpretation

ReadoutDescriptionEffect of a Microtubule Stabilizer (e.g., this compound)
Lag Time (tlag) Time before the onset of rapid polymerization (nucleation phase).Decreased or eliminated.[9]
Maximum Rate (Vmax) The steepest slope of the polymerization curve (elongation phase).Increased.[6][9]
Plateau Level (ODmax or Fmax) The maximum absorbance or fluorescence reached (steady-state phase).Increased.
IC50 / EC50 Concentration of the compound that causes 50% of the maximal effect.Determined from dose-response curves.

Experimental Protocols

The following are detailed protocols for performing absorbance and fluorescence-based microtubule polymerization assays to evaluate this compound.

Protocol 1: Absorbance-Based (Turbidity) Microtubule Polymerization Assay

This protocol is adapted from standard methodologies for assessing microtubule polymerization by monitoring changes in turbidity.[5][6][7]

I. Materials

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control, in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled 96-well, half-area, UV-transparent microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

II. Reagent Preparation

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 10 mg/mL. Let it sit on ice for 15 minutes.

  • Polymerization Master Mix: On ice, prepare a master mix for the desired number of reactions. For each reaction, combine:

    • Tubulin stock solution (to a final concentration of 3 mg/mL)

    • General Tubulin Buffer

    • Glycerol (to a final concentration of 10%)

    • GTP solution (to a final concentration of 1 mM)

  • Test Compound Dilutions: Prepare serial dilutions of this compound and Paclitaxel in General Tubulin Buffer at 10x the final desired concentration. Include a DMSO-only control.

III. Assay Procedure

  • Pre-warm the microplate reader to 37°C.

  • Add 10 µL of the 10x test compound dilutions (or controls) to the appropriate wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding 90 µL of the ice-cold Polymerization Master Mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

IV. Data Analysis

  • Plot the absorbance (OD340) versus time for each concentration of this compound and controls.

  • Determine the lag time, Vmax, and plateau level for each curve.

  • Generate dose-response curves by plotting the Vmax or plateau level against the logarithm of the this compound concentration to determine the EC50.

Protocol 2: Fluorescence-Based Microtubule Polymerization Assay

This protocol provides a more sensitive method to quantify microtubule polymerization.[8][9]

I. Materials

  • Lyophilized tubulin (>99% pure)

  • Fluorescence-based Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent Reporter (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control, in DMSO)

  • DMSO (vehicle control)

  • Pre-chilled, black, 96-well, half-area microplates

  • Fluorescence microplate reader with temperature control

II. Reagent Preparation

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with Fluorescence-based Assay Buffer to a concentration of 4 mg/mL.

  • Polymerization Master Mix: On ice, prepare a master mix. For each reaction, combine:

    • Tubulin stock solution (to a final concentration of 2 mg/mL)[9]

    • Fluorescence-based Assay Buffer

    • GTP solution (to a final concentration of 1 mM)

    • Fluorescent Reporter (as per manufacturer's recommendation)

  • Test Compound Dilutions: Prepare serial dilutions of this compound and Paclitaxel in Fluorescence-based Assay Buffer at 5x or 10x the final concentration.

III. Assay Procedure

  • Pre-warm the fluorescence plate reader to 37°C.

  • Add 10 µL of the 10x test compound dilutions to the wells of a pre-chilled, black 96-well plate.

  • Add 90 µL of the ice-cold Polymerization Master Mix to each well to start the reaction.

  • Immediately place the plate in the pre-warmed reader.

  • Measure the fluorescence intensity (e.g., Ex: 355 nm, Em: 460 nm) every 60 seconds for 60 minutes.[8]

IV. Data Analysis

  • Plot fluorescence intensity versus time for all conditions.

  • Analyze the kinetic parameters (lag time, Vmax, plateau) as described in the absorbance assay protocol.

  • Calculate the EC50 from dose-response curves.

Visualizations

Diagram 1: Signaling Pathway of Taxane-Induced Microtubule Stabilization

Taxane_Mechanism cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Alpha_Beta_Tubulin αβ-Tubulin Dimers Microtubule Dynamic Microtubule Alpha_Beta_Tubulin->Microtubule Polymerization Microtubule->Alpha_Beta_Tubulin Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule Stabilization Taxinine_J This compound Taxinine_J->Microtubule Binds to β-tubulin Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Tubulin, Buffers, Compound) Start->Reagent_Prep Plate_Setup Add Compound Dilutions to 96-well Plate (on ice) Reagent_Prep->Plate_Setup Initiate_Reaction Add Tubulin Master Mix to Initiate Polymerization Plate_Setup->Initiate_Reaction Incubate_Read Incubate at 37°C in Plate Reader & Measure Signal (OD or Fluorescence) Initiate_Reaction->Incubate_Read Data_Analysis Analyze Kinetic Data (Vmax, Plateau, EC50) Incubate_Read->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for 2,7-Dideacetoxytaxinine J Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dideacetoxytaxinine J is a taxane (B156437) diterpenoid that has been isolated from the Himalayan yew, Taxus baccata.[1][2] Like other members of the taxane family, such as paclitaxel (B517696) and docetaxel (B913), it has demonstrated potential as an anticancer agent.[3][4][5] Taxanes are known to function as microtubule-stabilizing agents, which leads to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis (programmed cell death).[3][5][6][7] This document provides detailed experimental designs and protocols for the investigation of the anticancer properties of this compound in both in vitro and in vivo models.

Mechanism of Action: A Proposed Signaling Pathway

Taxanes exert their anticancer effects primarily by disrupting microtubule dynamics. This interference triggers a cascade of signaling events that culminate in cell cycle arrest and apoptosis. The binding of taxanes to β-tubulin promotes the assembly and stabilization of microtubules, preventing their depolymerization.[3] This leads to a blockage of mitosis and subsequent activation of apoptotic pathways. Key signaling molecules involved include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis.[3][4][8][9][10] Furthermore, taxane-induced disruption of microtubules can lead to the activation of tumor suppressor genes like p53, which in turn can promote the expression of cell cycle inhibitors such as p21.[8][11]

Taxane_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_0 Cellular Effects cluster_1 Apoptotic Pathway cluster_2 Cell Cycle Arrest Pathway Taxane This compound Microtubules β-Tubulin / Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticArrest Mitotic Arrest Stabilization->MitoticArrest Bcl2 Bcl-2 / Bcl-xL Inactivation MitoticArrest->Bcl2 Bax Bax / Bak Activation MitoticArrest->Bax p53 p53 Activation MitoticArrest->p53 Apoptosis Apoptosis CellCycleArrest G2/M Phase Arrest Bcl2->Bax Mito Mitochondrial Disruption Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis p21 p21 Upregulation p53->p21 CyclinB_CDK1 Cyclin B / CDK1 Complex p21->CyclinB_CDK1 Inhibits CyclinB_CDK1->CellCycleArrest Prevents Mitotic Entry

Caption: Proposed signaling pathway for this compound-induced anticancer effects.

Experimental Design Workflow

A systematic approach is recommended to evaluate the anticancer potential of this compound. The workflow should begin with in vitro screening to determine cytotoxicity and elucidate the mechanism of action, followed by in vivo studies to assess antitumor efficacy in a more complex biological system.

Experimental_Workflow Experimental Workflow for Anticancer Studies cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation CompoundPrep Compound Preparation (this compound) Viability Cell Viability Assay (MTT / XTT) CompoundPrep->Viability CellCulture Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) CellCulture->Viability IC50 IC50 Determination Viability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) IC50->CellCycleAssay WesternBlot Mechanism of Action (Western Blotting) IC50->WesternBlot Model Animal Model Selection (e.g., Nude Mouse Xenograft) WesternBlot->Model Promising Results TumorImplant Tumor Cell Implantation Model->TumorImplant Treatment Treatment with This compound TumorImplant->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Toxicity Toxicity Evaluation (Body Weight, Histopathology) Treatment->Toxicity Efficacy Efficacy Assessment (Tumor Volume, Weight) Monitoring->Efficacy

Caption: A phased experimental workflow for evaluating this compound.

Data Presentation: Quantitative Summary

The following tables provide a structured summary of expected quantitative data from the proposed experiments. Table 1 presents hypothetical IC50 values for this compound against common breast cancer cell lines, with paclitaxel and docetaxel as comparators. Table 2 summarizes potential outcomes from an in vivo efficacy study.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCancer Cell LineCancer TypeIC50 (nM)
This compound MCF-7Breast (ER+)To be determined
MDA-MB-231Breast (Triple-Negative)To be determined
SK-BR-3Breast (HER2+)To be determined
Paclitaxel (Reference) MCF-7Breast (ER+)2.5 - 3500[12][13]
MDA-MB-231Breast (Triple-Negative)0.3 - 300[13][14]
SK-BR-3Breast (HER2+)4 - 8[13][14]
Docetaxel (Reference) MCF-7Breast (ER+)~3.3 ng/mL
A549Lung1.41 - 1.94 µM[15]
H1299LungValue not specified

Note: IC50 values can vary based on experimental conditions such as exposure time and assay method.

Table 2: In Vivo Antitumor Efficacy

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -e.g., 1500 ± 2500e.g., +5.0 ± 2.0
This compound 10To be determinedTo be determinedTo be determined
Paclitaxel (Reference) 10e.g., 500 ± 150e.g., ~67e.g., -8.0 ± 3.0

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect and wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Protocol 4: Western Blot Analysis

This protocol is for investigating changes in the expression of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-cdc2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a study to evaluate the antitumor activity of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., female athymic NCr-nu/nu mice)

  • MDA-MB-231 breast cancer cells

  • Matrigel

  • This compound formulation for injection (e.g., in a solution of ethanol, Cremophor EL, and saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Resuspend MDA-MB-231 cells in a solution of PBS and Matrigel (1:1). Subcutaneously inject 1 x 10^6 cells into the flank or orthotopically into the mammary fat pad of each mouse.[1][17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, and a positive control like paclitaxel at 10 mg/kg). Administer the treatments (e.g., via intravenous or intraperitoneal injection) every other day for a specified period (e.g., 3-4 weeks).[18][19]

  • Monitoring: Measure the tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Analyze changes in body weight and perform histopathological analysis of major organs to assess toxicity.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

References

Application Notes and Protocols for the Preparation of 2,7-Dideacetoxytaxinine J Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dideacetoxytaxinine J is a member of the taxane (B156437) family of natural products, which are of significant interest in cancer research and drug development. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity.

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Material Safety Data Sheet (MSDS). The compound should be handled in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1]

Materials and Equipment

  • This compound powder

  • High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous ethanol (B145695) (optional)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile filter (optional, for sterilization)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be confirmed from the supplier's documentation to ensure accurate calculations. For the purpose of this protocol, a hypothetical molecular weight of 600 g/mol will be used for calculation examples.

Step 1: Pre-weighing Preparation Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom. This is particularly important for small quantities of the compound.

Step 2: Weighing the Compound

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a desired amount of this compound powder into the tube. For example, weigh out 1 mg.

Step 3: Calculating the Solvent Volume To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

Example Calculation (for 1 mg of a compound with MW = 600 g/mol ):

  • Mass = 1 mg = 0.001 g

  • Concentration = 10 mM = 0.010 mol/L

  • Molecular Weight = 600 g/mol

Volume (L) = 0.001 g / (0.010 mol/L * 600 g/mol ) = 0.0001667 L = 166.7 µL

Step 4: Dissolution

  • Add the calculated volume (e.g., 166.7 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][2]

Data Summary

The following table summarizes key quantitative data for the preparation and storage of taxane compound stock solutions.

ParameterRecommendationNotes
Primary Solvents High-purity, anhydrous DMSO; EthanolDMSO is often preferred as it can typically dissolve higher concentrations of taxane compounds.[3][4] For compounds like 2-Deacetoxytaxinine B, other solvents such as Chloroform, Dichloromethane, and Ethyl Acetate are also effective.[5]
Working Concentration Dilute the stock solution in the appropriate aqueous medium (e.g., cell culture media, PBS).To avoid precipitation, it is recommended to add the stock solution to the aqueous medium while gently vortexing.[6] It is also advisable to perform serial dilutions.[2]
Final Solvent Conc. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, with <0.1% being preferable to minimize cytotoxicity.[2][4][6]A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Storage Temperature Powder: -20°C for long-term storage.[1] Stock Solution: -20°C for short-term (1 month), -80°C for long-term (6 months).[2]Protect from light and moisture.
Stability Avoid repeated freeze-thaw cycles.Aliquoting into single-use volumes is highly recommended to maintain the stability of the stock solution.[2]

Visualizations

The following diagrams illustrate the workflow for preparing the stock solution and the logical considerations for its use in experiments.

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain this compound Powder weigh Weigh Compound on Analytical Balance start->weigh calculate Calculate Required Solvent Volume weigh->calculate add_solvent Add Anhydrous DMSO calculate->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep End: Stock Solution Ready store->end_prep

Caption: Workflow for the preparation of this compound stock solution.

G cluster_use Experimental Use Considerations stock 10 mM Stock in DMSO dilute Dilute in Aqueous Medium (e.g., Cell Culture Media) stock->dilute check_precip Check for Precipitation dilute->check_precip vehicle_control Prepare Vehicle Control (Medium + same % DMSO) dilute->vehicle_control use_exp Use in Experiment check_precip->use_exp Clear Solution discard Discard if Precipitate Forms check_precip->discard Precipitate Forms vehicle_control->use_exp

Caption: Decision workflow for the experimental use of the stock solution.

Troubleshooting

  • Precipitation upon dilution: Taxane compounds can be poorly soluble in aqueous solutions.[7] If precipitation occurs when diluting the DMSO stock solution, try the following:

    • Increase the volume of the aqueous medium to achieve a lower final concentration.

    • Add the stock solution to the aqueous medium slowly while vortexing.[6]

    • Perform a serial dilution.

  • Compound does not dissolve: If the compound does not fully dissolve in DMSO, gentle warming or sonication can be applied. Ensure that the DMSO is anhydrous, as water can reduce the solubility of hydrophobic compounds.

References

Application Notes and Protocols for 2,7-Dideacetoxytaxinine J in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dideacetoxytaxinine J is a taxane (B156437) diterpenoid with potential applications in oncology research. This document provides detailed application notes and experimental protocols for investigating its efficacy in inducing mitotic arrest in cancer cells. The protocols outlined below are foundational for assessing the cytotoxic and antimitotic properties of this compound.

Mechanism of Action

This compound, as a member of the taxane family, is presumed to exert its anticancer effects by interfering with microtubule dynamics. Taxanes are known to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The inability of the mitotic spindle to function correctly activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M phase (mitosis). This sustained mitotic arrest can ultimately trigger programmed cell death (apoptosis) in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of this compound against human breast cancer cell lines.

Cell LineCancer TypeIC50 Concentration
MCF-7Breast Adenocarcinoma20 µM
MDA-MB-231Breast Adenocarcinoma10 µM

Caption: Table 1. In vitro cytotoxic activity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Polymerization Assay (Turbidimetric)

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • Paclitaxel (as a positive control)

  • Colchicine (B1669291) (as a negative control)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing polymerization buffer and GTP.

  • Add this compound, paclitaxel, or colchicine at the desired concentrations. Include a vehicle control (DMSO).

  • Initiate the polymerization by adding purified tubulin to the reaction mixture and mixing gently.

  • Immediately place the sample in a temperature-controlled spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Plot the absorbance as a function of time to visualize the polymerization kinetics.

Visualizations

Mitotic_Arrest_Pathway cluster_drug_interaction Drug Action cluster_cellular_response Cellular Response Dideacetoxytaxinine_J This compound Microtubules Microtubules Dideacetoxytaxinine_J->Microtubules Stabilization Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Mitotic_Arrest Mitotic Arrest (G2/M Phase) SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced mitotic arrest.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Microtubule_Polymerization In Vitro Microtubule Polymerization Assay Start->Microtubule_Polymerization IC50 Determine IC50 Cell_Viability->IC50 Mitotic_Arrest_Confirmation Confirm Mitotic Arrest (G2/M Accumulation) Cell_Cycle->Mitotic_Arrest_Confirmation Mechanism_Confirmation Confirm Direct Effect on Microtubules Microtubule_Polymerization->Mechanism_Confirmation

Caption: Experimental workflow for evaluating this compound.

Application of 2,7-Dideacetoxytaxinine J in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dideacetoxytaxinine J, also referred to as 2-deacetoxytaxinine J (2-DAT-J), is a naturally occurring taxane (B156437) diterpenoid isolated from the bark of the Himalayan yew, Taxus baccata L. spp. wallichiana.[1][2] As a member of the taxane family, which includes the highly successful anticancer drugs paclitaxel (B517696) and docetaxel, this compound has garnered interest for its potential therapeutic applications. This document provides an overview of its known biological activities, application notes for its use in drug discovery, and detailed experimental protocols for its evaluation.

Biological Activity and Potential Applications

The primary application of this compound in drug discovery lies in its anticancer properties .[1][2] Research has demonstrated its efficacy against breast cancer cell lines and in preclinical animal models.

Anticancer Activity

This compound has shown significant in vitro cytotoxic activity against human breast cancer cell lines, including MCF-7 (hormone-sensitive) and MDA-MB-231 (triple-negative).[1][2][3] Furthermore, in vivo studies have confirmed its ability to cause a significant regression of mammary tumors.[1]

Note: There is currently no scientific literature available to support the application of this compound in neuroprotection.

Data Presentation

In Vitro Cytotoxicity Data
Cell LineCancer TypeIC₅₀ ConcentrationReference
MCF-7Breast Adenocarcinoma20 µM[1][3]
MDA-MB-231Breast Adenocarcinoma10 µM[1][3]
In Vivo Efficacy Data
Animal ModelTumor ModelDosageAdministration RouteTreatment DurationOutcomeReference
Virgin female Sprague Dawley ratsDMBA-induced mammary tumors10 mg/kg body weightOral30 daysSignificant tumor regression (p<0.05)[1]

Postulated Mechanism of Action

As a taxane diterpenoid, this compound is hypothesized to share a similar mechanism of action with other members of its class, such as paclitaxel.[4][5][6] The proposed mechanism involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.

Hypothesized Signaling Pathway:

G cluster_cell Cancer Cell DATJ This compound Microtubules Microtubule Stabilization DATJ->Microtubules Binds to β-tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Inhibits depolymerization Apoptosis Apoptosis MitoticArrest->Apoptosis Induces programmed cell death

Caption: Hypothesized mechanism of action for this compound.

This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for cell division (mitosis). The resulting mitotic arrest at the G2/M phase of the cell cycle ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Experimental Workflow:

G cluster_workflow In Vitro Cytotoxicity Workflow start Seed cancer cells in 96-well plate treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt solubilization Add solubilization solution (e.g., DMSO) mtt->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate cell viability and IC₅₀ readout->analysis

Caption: Workflow for determining in vitro cytotoxicity.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound in a rodent tumor model.

Experimental Workflow:

G cluster_workflow In Vivo Efficacy Workflow start Induce tumors in animal model (e.g., DMBA induction) grouping Randomize animals into treatment and control groups start->grouping treatment Administer this compound or vehicle grouping->treatment monitoring Monitor tumor growth and animal health treatment->monitoring endpoint Sacrifice animals at study endpoint monitoring->endpoint analysis Excise tumors, measure volume and weight, perform histological analysis endpoint->analysis

Caption: Workflow for an in vivo antitumor efficacy study.

Materials:

  • This compound

  • Female Sprague Dawley rats (or other appropriate rodent model)

  • 7,12-Dimethylbenz(a)anthracene (DMBA) for tumor induction

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Induction: Induce mammary tumors in rats by oral administration of DMBA (e.g., a single dose of 20 mg in 1 mL of sesame oil).

  • Animal Grouping: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and vehicle control groups.

  • Compound Administration: Administer this compound orally at the desired dose (e.g., 10 mg/kg body weight) daily for the duration of the study (e.g., 30 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers twice a week and record the body weight of the animals. Monitor the animals for any signs of toxicity.

  • Study Endpoint: At the end of the treatment period, euthanize the animals.

  • Tumor Analysis: Excise the tumors, and measure their final volume and weight. A portion of the tumor tissue can be fixed in formalin for histopathological analysis.

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Conclusion

This compound is a promising natural product with demonstrated anticancer activity. The provided application notes and protocols serve as a guide for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, exploring its efficacy in a broader range of cancer models, and evaluating its pharmacokinetic and toxicological profiles to support its development as a potential anticancer drug.

References

Application Notes and Protocols for Assessing the Bioactivity of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,7-Dideacetoxytaxinine J is a taxane (B156437) diterpenoid, a class of compounds known for their diverse biological activities. The most famous member of this family, Paclitaxel (Taxol), is a widely used anticancer agent. Given its structural similarity, this compound holds potential for various bioactivities, including anticancer, anti-inflammatory, and neuroprotective effects. These application notes provide detailed protocols for assessing these potential bioactivities in a laboratory setting.

I. Assessment of Anticancer Activity

The anticancer potential of this compound can be evaluated by determining its cytotoxic effects on cancer cell lines. Initial studies have shown its activity against breast cancer cell lines MCF-7 and MDA-MB-231.[1][2][3][4][5] A standard method to assess cytotoxicity is the MTT assay.[6][7][8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the measurement of cell viability in response to this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Eagle's Minimum Essential Medium (EMEM)[1]

  • Fetal Bovine Serum (FBS)[1]

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and MDA-MB-231 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Paclitaxel).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (MDA-MB-231)
Vehicle Control100100
0.1
1
10
25
50
100
IC50 (µM)

Workflow for Anticancer Activity Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture MCF-7 & MDA-MB-231 cells seed_cells Seed cells in 96-well plates cell_culture->seed_cells drug_prep Prepare this compound dilutions treat_cells Treat cells with compound drug_prep->treat_cells seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50

Caption: Workflow for assessing the anticancer activity of this compound.

II. Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying NO production.[9][10][11][12][13]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol details the measurement of NO production by RAW 264.7 macrophage cells after treatment with this compound and stimulation with LPS.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[9]

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent to the supernatant.[9]

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM)% NO Inhibition
Control
LPS (1 µg/mL)0
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)
IC50 (µM)
Signaling Pathway: NF-κB in Inflammation

Taxanes can influence inflammatory responses, potentially through the NF-κB signaling pathway, which is a key regulator of inflammation.[14][15][16][17][18][19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB IκB NF-κB IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Genes transcribes

Caption: Simplified NF-κB signaling pathway in inflammation.

III. Assessment of Neuroprotective Activity

Taxanes are known to cause peripheral neuropathy, but some derivatives may have neuroprotective properties.[20][21][22] A neurite outgrowth assay can be used to assess the effect of this compound on neuronal cells.[21][22][23][24][25]

Experimental Protocol: Neurite Outgrowth Assay

This protocol describes how to evaluate the effect of this compound on the growth of neurites in a neuronal cell line (e.g., PC-12).

Materials:

  • This compound

  • PC-12 cell line

  • RPMI-1640 medium

  • Horse serum

  • Fetal bovine serum

  • Nerve Growth Factor (NGF)

  • Collagen-coated plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding:

    • Culture PC-12 cells in RPMI-1640 supplemented with 10% horse serum and 5% FBS.

    • Seed cells onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.

  • Differentiation and Treatment:

    • Induce differentiation by adding NGF (50 ng/mL) to the medium.

    • Simultaneously, treat the cells with different concentrations of this compound. Include a positive control (NGF alone) and a negative control (no NGF).

    • Incubate for 48-72 hours.

  • Imaging and Analysis:

    • Capture images of the cells using a microscope.

    • Measure the length of the longest neurite for a significant number of cells in each treatment group using imaging software.

    • Alternatively, quantify the percentage of cells with neurites longer than the cell body diameter.

Data Presentation:

TreatmentAverage Neurite Length (µm)% of Neurite-bearing Cells
Control (no NGF)
NGF (50 ng/mL)
NGF + Compound (Conc. 1)
NGF + Compound (Conc. 2)
NGF + Compound (Conc. 3)

Workflow for Neurite Outgrowth Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture_pc12 Culture PC-12 cells seed_cells Seed PC-12 cells culture_pc12->seed_cells prepare_plates Coat plates with collagen prepare_plates->seed_cells differentiate Induce differentiation with NGF seed_cells->differentiate treat_cells Treat with this compound differentiate->treat_cells incubate Incubate for 48-72h treat_cells->incubate capture_images Capture cell images incubate->capture_images measure_neurites Measure neurite length capture_images->measure_neurites quantify_cells Quantify neurite-bearing cells capture_images->quantify_cells

Caption: Workflow for assessing the neuroprotective activity of this compound.

IV. Assessment of Microtubule Stabilization

A key mechanism of action for many taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[26] A tubulin polymerization assay can determine if this compound shares this activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.[27][28][29][30][31]

Materials:

  • This compound

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Paclitaxel (positive control)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[28]

    • In a pre-warmed 96-well plate, add different concentrations of this compound. Include a vehicle control and a positive control (Paclitaxel).

  • Polymerization:

    • Initiate the polymerization by adding the cold tubulin solution to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[27]

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Compare the rate and extent of polymerization in the presence of this compound to the controls.

Data Presentation:

TreatmentMaximum Polymerization Rate (Vmax)Plateau Absorbance (Extent of Polymerization)
Vehicle Control
Paclitaxel
Compound (Conc. 1)
Compound (Conc. 2)
Compound (Conc. 3)
Signaling Pathway: Taxane Interaction with Microtubules

Taxanes bind to β-tubulin, a subunit of microtubules, stabilizing them and disrupting their dynamic instability, which is crucial for cell division.[26]

cluster_process Microtubule Dynamics tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest Disruption of Dynamics depolymerization Depolymerization polymerization Polymerization taxane This compound taxane->microtubule Binds and Stabilizes apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of microtubule stabilization by taxanes leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 2,7-Dideacetoxytaxinine J. The information is presented in a question-and-answer format, with detailed experimental protocols and data summaries to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound in aqueous solutions?

A1: Like other taxanes, this compound is expected to have low aqueous solubility due to its complex, lipophilic structure.[1] This poor solubility can lead to challenges in formulation, limited bioavailability, and difficulties in conducting in vitro and in vivo experiments.[1][2] The primary goal of solubility enhancement is to improve the dissolution rate and overall concentration of the compound in aqueous media for effective delivery and therapeutic efficacy.[1]

Q2: What are the most common strategies to improve the solubility of taxane (B156437) compounds?

A2: A variety of techniques have been successfully employed to enhance the solubility of poorly soluble drugs, including taxanes.[2][3] These methods can be broadly categorized into physical and chemical modifications. Common approaches include:

  • Formulation-based strategies:

    • Micellar solubilization using surfactants.[1][4]

    • Encapsulation in liposomes or nanoparticles.[1][5][6]

    • Formation of microemulsions or nano-emulsions.[1][7]

    • Creation of solid dispersions with hydrophilic carriers.[3]

    • Inclusion complexation with molecules like cyclodextrins.[1][3]

  • Physical and Chemical Modifications:

    • Particle size reduction through micronization or nanonization.[3][4][8]

    • Use of co-solvents.[3][8]

    • Conversion to a more soluble prodrug.[1]

    • pH adjustment for ionizable compounds.[3][8]

Q3: How much can I expect the solubility to increase with these methods?

A3: The degree of solubility enhancement is highly dependent on the chosen method and the specific physicochemical properties of the compound. For taxanes like paclitaxel, significant increases have been reported. For instance, prodrug formation has been shown to increase solubility by up to 165,000-fold compared to the parent drug.[1] Microemulsion systems have increased the solubility of docetaxel (B913) to as high as 30 mg/ml.[7] The following table summarizes reported solubility enhancements for related taxanes using various techniques.

Quantitative Data Summary

TechniqueCompoundSolvent SystemSolubility EnhancementReference
MicroemulsionDocetaxelCapryol 90/Cremophor RH 40/Transcutol/waterUp to 30 mg/ml[7]
ComplexationPaclitaxelHumic Acid in buffer pH 6.8Significantly enhanced to 60.2 mg/ml[9]
Prodrug FormationTaxanesAqueous mediaUp to 165,000-fold increase[1]
NanoprecipitationPaclitaxelThermosponge NanoparticlesImproved solubilization and controlled release[10]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution after initial dissolution with a co-solvent.

  • Possible Cause: The aqueous phase concentration is too high, leading to supersaturation and subsequent precipitation when the co-solvent is diluted.

  • Troubleshooting Steps:

    • Optimize Co-solvent to Aqueous Phase Ratio: Systematically decrease the proportion of the aqueous phase or increase the initial co-solvent concentration.

    • Select a Different Co-solvent: Test a panel of water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400) to find one that provides better stabilization.[2]

    • Incorporate a Surfactant: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., Tween-80, Pluronic-F68) can help to stabilize the dissolved compound and prevent precipitation.[3]

Issue 2: Low drug loading efficiency in liposomal or nanoparticle formulations.

  • Possible Cause: Poor partitioning of the lipophilic drug into the lipid bilayer or nanoparticle core. The preparation method may also be suboptimal.

  • Troubleshooting Steps:

    • Vary Lipid Composition: For liposomes, alter the ratio of phospholipids (B1166683) (e.g., PC and PG) or incorporate cholesterol to enhance drug entrapment.

    • Optimize Drug-to-Lipid Ratio: Experiment with different initial drug-to-lipid or drug-to-polymer ratios to find the optimal loading concentration.

    • Modify the Formulation Method: For liposomes, compare thin-film hydration followed by sonication or extrusion with other methods like reverse-phase evaporation.[6] For nanoparticles, the nanoprecipitation method can be optimized by varying the co-organic solvents.[10]

Issue 3: Inconsistent results in solubility enhancement experiments.

  • Possible Cause: Lack of a standardized protocol, variability in raw materials, or insufficient equilibration time.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters (e.g., temperature, stirring speed, pH) are consistent across experiments.

    • Characterize Raw Materials: Verify the purity and physical form (e.g., crystalline vs. amorphous) of your this compound, as this can significantly impact solubility.

    • Determine Equilibration Time: Conduct a time-course study to determine how long it takes for the solubility to reach a plateau, ensuring that all subsequent measurements are taken after this point.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400).

  • Co-solvent System Preparation: Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or a relevant buffer).

  • Solubility Determination:

    • Add an excess amount of this compound to each co-solvent mixture.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal ratio.

Protocol 2: Formulation of Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a 9:1 molar ratio of phosphatidylcholine to phosphatidylglycerol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).[11]

    • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6]

  • Characterization:

    • Determine the particle size and size distribution using dynamic light scattering (DLS).

    • Measure the drug encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.

Visualizations

experimental_workflow_cosolvency cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Compound in Organic Solvent) add_excess Add Excess Compound to Co-solvent Mixtures stock->add_excess cosolvent Prepare Co-solvent Series (Varying % in Aqueous Buffer) cosolvent->add_excess equilibrate Equilibrate (Constant Temp. & Agitation) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc Analyze Concentration (e.g., HPLC-UV) collect_supernatant->hplc plot Plot Solubility vs. Co-solvent Concentration hplc->plot logical_relationship_troubleshooting cluster_issue1 Issue: Precipitation After Dilution cluster_issue2 Issue: Low Drug Loading cause1 Possible Cause: Supersaturation sol1 Solution 1: Optimize Co-solvent Ratio cause1->sol1 sol2 Solution 2: Change Co-solvent cause1->sol2 sol3 Solution 3: Add Surfactant cause1->sol3 cause2 Possible Cause: Poor Partitioning / Suboptimal Method sol4 Solution 1: Vary Lipid/Polymer Composition cause2->sol4 sol5 Solution 2: Optimize Drug-to-Carrier Ratio cause2->sol5 sol6 Solution 3: Modify Formulation Technique cause2->sol6

References

overcoming 2,7-Dideacetoxytaxinine J precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with 2,7-Dideacetoxytaxinine J in aqueous buffers. The information is structured to address common problems encountered during experimental work.

Troubleshooting Guide: Overcoming Precipitation

Issue: My this compound is precipitating out of my aqueous buffer.

This is a common challenge due to the hydrophobic nature of taxane (B156437) derivatives. The following question and answer guide will help you troubleshoot this issue.

Question 1: Why is my this compound precipitating?

Answer: this compound, like other taxanes, has poor aqueous solubility. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This can be influenced by several factors including:

  • Concentration: The higher the concentration, the more likely it is to precipitate.

  • pH of the Buffer: The stability and solubility of taxanes can be pH-dependent.

  • Buffer Composition: The ionic strength and specific components of your buffer can affect solubility.

  • Temperature: Temperature can influence the solubility of the compound.

  • Organic Solvent Concentration: If you are diluting a stock solution made in an organic solvent, the final percentage of the organic solvent in the aqueous buffer is critical.

Question 2: How can I prevent precipitation when preparing my working solution?

Answer: The key is to maintain the compound in a solubilized state. Here are several strategies, starting from the simplest:

  • Optimize the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound.

  • Increase the Cosolvent Concentration: If you are preparing your working solution from a stock in an organic solvent like DMSO or ethanol (B145695), you can try to increase the final percentage of the cosolvent in your aqueous buffer. However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a Different Cosolvent: Some taxanes exhibit different solubilities in various organic solvents. If you are using DMSO, you could try ethanol or a mixture of solvents.

  • Incorporate Solubilizing Agents: For many applications, the use of excipients that enhance solubility is necessary. Common choices for taxanes include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in formulations of poorly soluble drugs to form micelles that can solubilize the compound.

    • Liposomes: Encapsulating this compound in liposomes can be an effective way to deliver it in an aqueous environment.

Question 3: I am still observing precipitation. What is a systematic way to address this?

Answer: A systematic approach to optimizing your formulation is recommended. The following workflow can guide you through this process.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_cosolvent Is the cosolvent percentage sufficient? check_conc->check_cosolvent No success Precipitation Resolved lower_conc->success inc_cosolvent Increase cosolvent percentage (e.g., DMSO, Ethanol) check_cosolvent->inc_cosolvent No use_solubilizer Use a solubilizing agent (e.g., Cyclodextrin, Surfactant) check_cosolvent->use_solubilizer Yes check_solvent_tolerance Is the new cosolvent percentage tolerated by the assay? inc_cosolvent->check_solvent_tolerance check_solvent_tolerance->use_solubilizer No check_solvent_tolerance->success Yes optimize_solubilizer Optimize solubilizer concentration use_solubilizer->optimize_solubilizer fail Precipitation persists. Re-evaluate experimental design. use_solubilizer->fail If not successful liposome Consider liposomal formulation optimize_solubilizer->liposome If still issues optimize_solubilizer->success liposome->success liposome->fail If not feasible

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on data for similar taxanes, Dimethyl sulfoxide (B87167) (DMSO) and ethanol are good starting points for creating a high-concentration stock solution. It is advisable to prepare a concentrated stock (e.g., 10-20 mM) and then dilute it into your aqueous buffer.

Q2: What is the maximum percentage of DMSO or ethanol that is generally tolerated in cell-based assays?

A2: The tolerance to organic solvents is cell-line dependent. As a general guideline, most cell lines can tolerate up to 0.5% (v/v) DMSO or ethanol without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line.

Q3: Can I sonicate or heat the solution to redissolve the precipitate?

A3: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve a precipitate. However, prolonged heating or aggressive sonication should be avoided as it can lead to the degradation of the compound. If precipitation reoccurs upon cooling, it indicates that the compound is supersaturated and a reformulation is necessary.

Q4: How does pH affect the stability and solubility of this compound?

A4: Taxanes are generally more stable at a neutral pH (around 6.0-7.4). Acidic or basic conditions can lead to hydrolysis and degradation of the molecule. It is recommended to use a buffer in the neutral pH range for your experiments.

Quantitative Data

Due to the limited availability of public data on the solubility of this compound, the following tables provide illustrative examples based on typical solubility characteristics of similar taxane compounds. These are not experimental data for this compound and should be used as a general guide.

Table 1: Illustrative Solubility of a Taxane Derivative in Common Solvents

SolventApproximate Solubility
DMSO> 20 mg/mL
Ethanol> 10 mg/mL
Methanol> 5 mg/mL
Water< 1 µg/mL

Table 2: Illustrative Effect of Cosolvent (DMSO) on Aqueous Solubility in PBS (pH 7.4)

% DMSO in PBS (v/v)Approximate Solubility
0.1%~ 1 µM
0.5%~ 5 µM
1.0%~ 15 µM
2.0%~ 40 µM

Experimental Protocols

Protocol 1: Preparation of a Working Solution using a Cosolvent

This protocol describes the preparation of a working solution of this compound in an aqueous buffer using an organic cosolvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, if the molecular weight is 650.75 g/mol , dissolve 6.51 mg in 1 mL of DMSO.

    • Vortex gently until the solid is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Warm the stock solution and the aqueous buffer to room temperature.

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration.

    • Crucially, add the stock solution to the buffer and mix immediately. Do not add the buffer to the stock solution, as this can cause the compound to precipitate out of the concentrated organic solvent.

    • For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

    • Vortex gently to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for increasing the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is 2-10% (w/v). For example, to make a 5% solution, dissolve 50 mg of HP-β-CD in 1 mL of buffer.

    • Warm the solution gently (e.g., to 37°C) to aid dissolution.

  • Complexation:

    • Slowly add the this compound stock solution in ethanol to the HP-β-CD solution while vortexing. The final ethanol concentration should be kept as low as possible (ideally < 2%).

    • Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the formation of the inclusion complex.

  • Filtration (Optional but Recommended):

    • To remove any non-encapsulated, precipitated drug, filter the solution through a 0.22 µm syringe filter.

  • Determine the Concentration:

    • The concentration of the solubilized drug in the filtrate should be determined analytically, for example, by HPLC.

Signaling Pathway and Workflow Diagrams

G cluster_prep Solution Preparation cluster_problem Problem cluster_solutions Potential Solutions stock Prepare concentrated stock in organic solvent (e.g., DMSO) dilution Dilute stock into aqueous buffer stock->dilution precipitation Precipitation of This compound dilution->precipitation lower_c Lower final concentration precipitation->lower_c inc_cosolvent Increase cosolvent % precipitation->inc_cosolvent use_cd Use Cyclodextrin (HP-β-CD) precipitation->use_cd use_surfactant Use Surfactant (e.g., Tween 80) precipitation->use_surfactant liposomes Formulate in liposomes precipitation->liposomes

Caption: Logical relationship of precipitation and solutions.

G compound This compound (in organic solvent) mix Mix and Incubate compound->mix cyclodextrin HP-β-Cyclodextrin (in aqueous buffer) cyclodextrin->mix complex Soluble Inclusion Complex (Drug inside Cyclodextrin) mix->complex

Caption: Workflow for solubilization with cyclodextrin.

Technical Support Center: Optimizing 2,7-Dideacetoxytaxinine J Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 2,7-Dideacetoxytaxinine J in in vitro experiments. Due to the limited specific data available for this compound, this guide incorporates information on the broader class of taxane (B156437) diterpenoids, to which it belongs, to provide a comprehensive understanding of its potential mechanism and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a taxane diterpenoid, a class of compounds originally isolated from plants of the genus Taxus (yew trees). Taxanes are widely recognized for their potent anticancer properties. The primary mechanism of action for taxanes is the disruption of microtubule function.[1] Unlike some other anticancer agents that inhibit microtubule assembly, taxanes stabilize the microtubules, preventing their depolymerization.[1][2] This stabilization interferes with the dynamic process of microtubule formation and breakdown, which is crucial for cell division (mitosis), leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent programmed cell death (apoptosis).[2][3]

Q2: What are the reported effective concentrations of this compound in cancer cell lines?

Specific IC50 values for this compound are not widely published across a broad range of cell lines. However, one study has reported its in vitro activity against human breast cancer cell lines.

Cell LineCancer TypeEffective Concentration
MCF-7Breast Cancer20 µM
MDA-MB-231Breast Cancer10 µM

Note: These are reported effective concentrations and the optimal dosage may vary depending on the specific experimental conditions, including cell density and incubation time.

Q3: How should I prepare a stock solution of this compound?

As with many natural products, this compound may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a formulation with PEG300 and Tween 80 may be necessary. For in vitro experiments, the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assay

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate for 24/48/72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance H->I J Calculate % viability I->J K Determine IC50 value J->K

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Signaling Pathways

Based on the known mechanism of taxanes, this compound is expected to impact signaling pathways related to cell cycle regulation and apoptosis.

Postulated Signaling Pathway for Taxane-Induced Apoptosis

G A This compound B Microtubule Stabilization A->B C Mitotic Spindle Dysfunction B->C D G2/M Phase Arrest C->D E Activation of Pro-apoptotic Proteins (e.g., Bax) D->E F Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Cytochrome c Release G->H I Caspase Activation (Caspase-9, Caspase-3) H->I J Apoptosis I->J

Caption: Proposed signaling cascade of this compound leading to apoptosis.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no cytotoxicity observed - Compound inactivity: The compound may not be active in the chosen cell line or at the tested concentrations. - Insolubility: The compound may have precipitated out of the culture medium.- Concentration Range: Test a wider range of concentrations, including higher doses. - Positive Control: Include a known cytotoxic agent as a positive control. - Solubility Check: Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring the vehicle control is appropriate.
High variability between replicates - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Pipetting errors: Inaccurate pipetting of the compound or reagents.- Cell Seeding: Ensure a homogenous cell suspension before seeding and be consistent with seeding technique. - Pipetting Technique: Use calibrated pipettes and be precise with all additions.
Inconsistent results across experiments - Cell passage number: High passage number can lead to changes in cell characteristics and drug sensitivity. - Reagent variability: Differences in batches of media, serum, or other reagents.- Cell Culture Practice: Use cells with a consistent and low passage number. - Reagent Consistency: Use the same batch of critical reagents for a set of experiments.
Edge effects in 96-well plates - Evaporation: Increased evaporation from the outer wells of the plate.- Plate Sealing: Use plate sealers to minimize evaporation. - Well Selection: Avoid using the outermost wells for experimental samples; instead, fill them with sterile water or media.
Troubleshooting Logic Diagram```dot

References

Technical Support Center: Stability of 2,7-Dideacetoxytaxinine J in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2,7-Dideacetoxytaxinine J in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided here is based on the general stability profile of taxanes, a class of compounds to which this compound belongs. It is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

General Stability Profile of Taxanes

Taxanes, including this compound, are complex diterpenoid molecules that are susceptible to degradation in solution. The primary factors influencing their stability are pH, temperature, solvent composition, and exposure to light. Understanding these factors is crucial for designing robust experiments and ensuring the integrity of the compound.

Taxanes are known to be unstable under acidic and alkaline conditions, which can lead to isomerization and degradation.[1] Temperature also plays a significant role, with higher temperatures generally accelerating degradation processes.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in solution.

Question/Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound is observed in my aqueous solution. Inappropriate pH: Taxanes are generally most stable in a slightly acidic to neutral pH range (around pH 4-7).[4][5] Basic conditions (pH > 7) significantly accelerate hydrolysis of ester bonds.Buffer your solution to a pH between 4 and 7. Verify the pH of your solution before and after adding the compound.
High Temperature: Elevated temperatures increase the rate of chemical degradation.[6]Prepare and store solutions at low temperatures (e.g., 2-8 °C). Avoid heating solutions unless absolutely necessary for your experimental protocol.
Presence of Hydrolytic Enzymes: If using biological matrices, enzymes like esterases can degrade the compound.Use enzyme inhibitors or prepare solutions in matrices free of enzymatic activity. Consider heat-inactivating the biological matrix if it does not affect the experiment.
The compound precipitates out of solution. Poor Solubility: this compound, like many taxanes, may have limited aqueous solubility.Use a co-solvent system (e.g., ethanol, DMSO, or polysorbate 80) to improve solubility.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. Prepare a more dilute solution.
Incorrect pH: The solubility of the compound may be pH-dependent.Adjust the pH of the solution to a range where the compound is most soluble. This may require some empirical testing.
Low Temperature Storage of a Supersaturated Solution: A solution prepared at room temperature may precipitate when stored at a lower temperature.Prepare the solution at the intended storage temperature, if possible. If not, allow the solution to equilibrate to room temperature and check for precipitation before use.
I see unexpected peaks in my HPLC chromatogram. Degradation Products: The new peaks are likely degradation products of this compound.Analyze the degradation products using LC-MS to identify their structures. This can provide insights into the degradation pathway. Compare the chromatogram to a freshly prepared standard.
Contamination: The solvent or glassware may be contaminated.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
Isomerization: Taxanes can undergo epimerization at certain positions under specific conditions.Investigate the effect of pH and temperature on the formation of these isomers. Isolate the isomer and characterize it to understand its properties.
How can I minimize degradation during long-term storage? Inappropriate Storage Conditions: Storing the compound in solution for extended periods can lead to significant degradation.For long-term storage, it is best to store the compound as a dry powder at -20°C or below. If solution storage is necessary, prepare small aliquots to avoid repeated freeze-thaw cycles and store at -80°C. Protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound in an aqueous solution?

A1: While specific data for this compound is not available, taxanes generally exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 4 and 7.[4][5] It is advisable to conduct a pH stability profile for your specific experimental conditions.

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the degradation of taxanes.[6] For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C to -80°C) is preferable.

Q3: What solvents are recommended for dissolving this compound?

A3: Due to the lipophilic nature of taxanes, organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used to prepare stock solutions. For aqueous experimental solutions, a co-solvent system may be necessary to maintain solubility.

Q4: Is this compound sensitive to light?

A4: Many taxanes are known to be sensitive to light. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies should be conducted as part of the overall stability assessment.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for taxanes is hydrolysis of the ester linkages. For this compound, this would likely involve hydrolysis of the remaining ester groups. Under acidic conditions, cleavage of the oxetane (B1205548) ring is also a possibility.[4]

Data on Taxane (B156437) Stability

The following tables provide generalized data on the stability of taxanes based on published literature. This data is illustrative and may not be representative of this compound.

Table 1: Effect of pH on the Half-Life (t½) of a Generic Taxane in Aqueous Solution at 25°C (Illustrative)

pHHalf-Life (t½) (hours)
2.048
4.0200
6.0150
8.024
10.02

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Generic Taxane in Aqueous Solution at pH 7.4 (Illustrative)

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)
41.5 x 10⁻⁷
252.1 x 10⁻⁶
378.5 x 10⁻⁶
503.2 x 10⁻⁵

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of this compound

This protocol provides a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Buffers (e.g., phosphate (B84403) or acetate) for the desired pH range

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Initial conditions: 30% acetonitrile

    • Gradient: Linearly increase to 90% acetonitrile over 20 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

4. Sample Preparation and Stability Study:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution in the desired aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

  • Divide each working solution into aliquots for analysis at different time points and storage conditions (e.g., 4°C, 25°C, 40°C).

  • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).

Visualizations

G cluster_degradation Generalized Taxane Degradation Pathways Taxane Taxane Core Hydrolysis Hydrolysis (pH, Temperature) Taxane->Hydrolysis Oxidation Oxidation Taxane->Oxidation Photodegradation Photodegradation (Light Exposure) Taxane->Photodegradation Ester_Cleavage Ester Cleavage Products Hydrolysis->Ester_Cleavage Ring_Opening Oxetane Ring Opening Products Hydrolysis->Ring_Opening Acidic conditions Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Generalized degradation pathways for taxane compounds.

G cluster_workflow Experimental Workflow for Stability Testing Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prep_Working Prepare Working Solutions in Different Buffers (pH) and Solvents Prep_Stock->Prep_Working Incubate Incubate at Different Temperatures and Time Points Prep_Working->Incubate HPLC_Analysis Analyze by HPLC-UV Incubate->HPLC_Analysis Data_Analysis Calculate % Remaining and Degradation Rate HPLC_Analysis->Data_Analysis LCMS_Analysis Identify Degradation Products by LC-MS (Optional) HPLC_Analysis->LCMS_Analysis G cluster_troubleshooting Troubleshooting Decision Tree rect_node rect_node Start Instability Observed? Check_pH Is pH in optimal range (4-7)? Start->Check_pH Check_Temp Is solution stored at low temp (e.g., 2-8°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4-7 Check_pH->Adjust_pH No Check_Solubility Is the compound fully dissolved? Check_Temp->Check_Solubility Yes Lower_Temp Store at a lower temperature Check_Temp->Lower_Temp No Check_Light Is the solution protected from light? Check_Solubility->Check_Light Yes Use_Cosolvent Use a co-solvent or lower concentration Check_Solubility->Use_Cosolvent No Protect_Light Use amber vials or wrap in foil Check_Light->Protect_Light No Consult_Expert Consult with an analytical chemist Check_Light->Consult_Expert Yes

References

troubleshooting inconsistent results in 2,7-Dideacetoxytaxinine J assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers working with 2,7-Dideacetoxytaxinine J, a diterpenoid isolated from Taxus cuspidata.[1] Given the limited specific data on this compound, this guide is based on established principles and common issues encountered in assays with closely related taxane (B156437) analogues, which are known to interact with tubulin and affect microtubule dynamics.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific studies on this compound are limited, as a taxane analogue, it is presumed to act as a microtubule-stabilizing agent. Taxanes typically bind to β-tubulin, promoting the assembly of tubulin into microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Q2: How should I prepare and dissolve this compound for my experiments?

A2: Taxane analogues often have poor aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For in vitro assays like tubulin polymerization, the final DMSO concentration should not exceed 2%. Always prepare fresh dilutions from the stock solution for each experiment to ensure compound stability and activity.

Q3: My results with this compound are inconsistent between experiments. What are the common sources of variability?

A3: Inconsistent results in assays with taxane analogues can stem from several factors:

  • Compound Stability: Taxanes can be unstable in aqueous solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Tubulin Quality: The quality and activity of the tubulin preparation are critical for in vitro polymerization assays. Use high-purity, polymerization-competent tubulin and handle it carefully to avoid aggregation.

  • Assay Conditions: Minor variations in temperature, buffer composition, and pipetting technique can significantly impact the outcome of tubulin-based assays.

  • Cellular Factors: In cell-based assays, inconsistencies can arise from variations in cell density, passage number, and metabolic activity.

Troubleshooting Inconsistent Assay Results

This section addresses specific issues that may arise during your experiments with this compound, with a focus on the common tubulin polymerization assay.

Issue 1: No or Weak Activity of this compound

Possible Causes and Solutions

CauseRecommended Action
Compound Degradation Prepare fresh dilutions of this compound from a stock solution stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Incorrect Compound Concentration Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration.
Inactive Tubulin (in vitro assays) Use high-quality, polymerization-competent tubulin. Confirm its activity with a known microtubule stabilizer (e.g., paclitaxel) as a positive control.
Cell Line Resistance (cellular assays) Some cell lines may exhibit resistance to taxanes due to mechanisms like overexpression of drug efflux pumps. Test the compound in a different, sensitive cell line.
Issue 2: High Background Signal or Apparent Activity in Control Groups

Possible Causes and Solutions

CauseRecommended Action
Compound Precipitation Visually inspect the assay wells for any precipitate. High concentrations of hydrophobic compounds can precipitate in aqueous buffers, causing light scattering that mimics a polymerization signal. Run a control with the compound in buffer without tubulin.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the inhibitory threshold for your assay.
Contaminated Reagents Use fresh, high-purity reagents and filtered buffers to avoid contaminants that might interfere with the assay.
Issue 3: Variability Between Replicates

Possible Causes and Solutions

CauseRecommended Action
Pipetting Inaccuracy Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the compound and tubulin.
Temperature Fluctuations Tubulin polymerization is highly sensitive to temperature. Ensure the reaction plate is uniformly heated to 37°C in the plate reader. Avoid temperature gradients across the plate.
Well Position Effects Be mindful of potential edge effects in microplates. It is good practice to not use the outer wells for critical samples or to fill them with buffer to maintain a humid environment.

Experimental Protocols

General Protocol for In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin, which can be monitored by the change in absorbance (light scattering) at 340 nm.

Materials:

  • Purified, polymerization-competent tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well, clear bottom plate

  • Temperature-controlled spectrophotometer

Method:

  • Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C.

  • For the assay, dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.

  • Prepare serial dilutions of this compound and controls (paclitaxel and DMSO) in the complete polymerization buffer. Ensure the final DMSO concentration for all wells is identical and does not exceed 2%.

  • Add the diluted compounds and controls to the wells of the 96-well plate.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

Data Analysis: Plot the absorbance against time. A successful polymerization reaction will show a sigmoidal curve with a lag phase, an elongation phase, and a plateau. Compare the curves of the compound-treated samples to the vehicle control. An increase in the polymerization rate and the final plateau absorbance indicates a microtubule-stabilizing effect.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results Observed check_compound Check Compound Integrity (Fresh Dilutions, Proper Storage) start->check_compound check_assay_conditions Verify Assay Conditions (Temperature, Buffers, Pipetting) start->check_assay_conditions check_reagents Assess Reagent Quality (Tubulin Activity, Cell Health) start->check_reagents run_controls Run Comprehensive Controls (Positive, Negative, Vehicle) check_compound->run_controls check_assay_conditions->run_controls check_reagents->run_controls analyze_controls Analyze Control Performance run_controls->analyze_controls troubleshoot_specifics Address Specific Deviations (e.g., High Background, No Activity) analyze_controls->troubleshoot_specifics Controls Fail optimize_protocol Optimize Protocol Parameters analyze_controls->optimize_protocol Controls Pass, Results Inconsistent consistent_results Consistent Results Achieved analyze_controls->consistent_results Controls Pass, Results Consistent troubleshoot_specifics->run_controls optimize_protocol->run_controls

Caption: A logical workflow for troubleshooting inconsistent assay results.

Signaling_Pathway Presumed Signaling Pathway of this compound compound This compound tubulin β-Tubulin Subunit compound->tubulin Binds to microtubule Microtubule Polymerization (Stabilization) tubulin->microtubule Promotes mitotic_spindle Mitotic Spindle Dysfunction microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: The presumed mechanism of action for this compound.

References

Technical Support Center: Refining HPLC Purification Protocols for 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) purification protocols for 2,7-Dideacetoxytaxinine J and other related taxane (B156437) compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purification of taxane compounds?

A typical starting point for the purification of taxanes involves reversed-phase HPLC (RP-HPLC). A common setup includes a C18 column and a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The specific gradient profile will depend on the complexity of the sample matrix and the specific taxanes being targeted.

Q2: How can I improve the resolution between my target peak (this compound) and closely eluting impurities?

To improve resolution, you can try several strategies:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.[1][2]

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.[1][3]

  • Lower the flow rate: Reducing the flow rate can lead to better peak separation, although it will increase the run time.[1][3][4]

  • Use a different stationary phase: If a C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a cyano phase.

Q3: What are the key parameters to consider when scaling up from an analytical to a preparative HPLC method?

Scaling up a method requires careful consideration of several factors to maintain separation quality while increasing the sample load. The primary goal is to transfer the analytical method's selectivity to the preparative scale.[5] Key parameters to adjust include:

  • Column dimensions: Increase the column's internal diameter and length to accommodate a larger sample volume.

  • Flow rate: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column.

  • Injection volume: The injection volume can be significantly increased on a preparative column.[5]

  • Particle size: Preparative columns often have larger particle sizes to reduce backpressure.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound and related compounds.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.[6]
Secondary Interactions Add a competing agent to the mobile phase (e.g., a small amount of trifluoroacetic acid for basic compounds) to block active sites on the stationary phase. Use a column with a high-purity silica (B1680970) base.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[1]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

Logical Troubleshooting Workflow for Peak Shape Issues

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_overload Is the peak symmetrical at lower concentrations? start->check_overload reduce_load Reduce sample load/concentration check_overload->reduce_load Yes check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_overload->check_mobile_phase No end Problem Resolved reduce_load->end adjust_ph Adjust mobile phase pH check_mobile_phase->adjust_ph No check_column_health Is the column old or contaminated? check_mobile_phase->check_column_health Yes adjust_ph->end flush_column Flush with strong solvent check_column_health->flush_column Possible replace_column Replace column check_column_health->replace_column Likely flush_column->end replace_column->end

Caption: A flowchart for troubleshooting poor peak shapes in HPLC.

Problem 2: Fluctuating Baseline or High Baseline Noise

Possible Causes & Solutions

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air bubbles.[7][8]
Contaminated Mobile Phase or Detector Cell Use high-purity solvents and filter the mobile phase. Flush the detector cell with a strong, miscible solvent.[7][8]
Pump Malfunction Check for leaks in the pump seals and ensure check valves are functioning correctly.[9]
Detector Lamp Issue Check the detector lamp's energy output. A failing lamp can cause baseline noise.[8]
Problem 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Poor Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[8]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[8]
Pump Flow Rate Inaccuracy Check the pump for leaks and perform a flow rate calibration.

Experimental Workflow for Method Optimization

G HPLC Method Optimization Workflow start Initial Separation scout_gradient Scouting Gradient start->scout_gradient eval_resolution Evaluate Resolution scout_gradient->eval_resolution optimize_gradient Optimize Gradient Slope eval_resolution->optimize_gradient Resolution < 1.5 final_method Finalized Method eval_resolution->final_method Resolution >= 1.5 optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp optimize_temp->final_method

Caption: A workflow diagram for optimizing an HPLC method.

Experimental Protocols

Protocol 1: General Analytical RP-HPLC for Taxanes

This protocol provides a starting point for the analytical separation of taxanes.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[5][10]

  • Injection Volume: 20 µL

  • Detection: UV at 227 nm

Protocol 2: Preparative HPLC for Taxane Purification

This protocol is a general guide for scaling up the analytical method for purification.[5][10]

  • Column: C18, 20 x 250 mm, 10 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: (Adjust based on analytical separation)

    • 0-10 min: 30% B

    • 10-50 min: 30-70% B

    • 50-55 min: 70-100% B

    • 55-60 min: 100% B

  • Flow Rate: 10 mL/min[5][10]

  • Column Temperature: 30 °C[5][10]

  • Injection Volume: 0.5 - 2.0 mL (depending on sample concentration)[5][10]

  • Detection: UV at 227 nm with fraction collection based on peak elution.

Note: These protocols are general starting points. The purification of this compound may require further optimization of the mobile phase, gradient, and other parameters.

Data Presentation

Table 1: Effect of Flow Rate on Purity of Two Taxanes in a Preparative HPLC System [5]

Flow Rate (mL/min)Purity of Product 1 (%)Purity of Product 2 (%)
894.2198.56
1095.3399.15
1293.8797.98

Table 2: Effect of Injection Volume on Purity of Two Taxanes in a Preparative HPLC System [5]

Injection Volume (mL)Purity of Product 1 (%)Purity of Product 2 (%)
0.394.8898.89
0.595.3399.15
0.793.5497.54

Table 3: Effect of Column Temperature on Purity of Two Taxanes in a Preparative HPLC System [5]

Column Temperature (°C)Purity of Product 1 (%)Purity of Product 2 (%)
2594.1298.23
3095.3399.15
3594.6798.77

References

Technical Support Center: Minimizing Off-Target Effects of 2,7-Dideacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,7-Dideacetoxytaxinine J. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] This is a significant concern because it can lead to misinterpretation of experimental data, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target interactions can cause cellular toxicity and may lead to a lack of translatable results from preclinical to clinical settings.[1]

Q2: What is the known primary target of this compound and what are its potential off-target superfamilies?

A2: As a taxane (B156437) derivative, the primary target of this compound is expected to be β-tubulin. Taxanes are known to bind to microtubules, stabilizing them and arresting cells in the G2/M phase of the cell cycle, which ultimately leads to apoptosis.[2] Potential off-target superfamilies for small molecules, in general, include kinases, G-protein coupled receptors (GPCRs), and ion channels due to the conserved nature of their binding pockets. While specific off-targets for this compound are not well-documented in publicly available literature, researchers should be mindful of these common off-target classes.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Several strategies can be employed to reduce the risk of off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1][3]

  • Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the intended target (β-tubulin). If the experimental phenotype persists in the absence of the target protein after treatment with this compound, it is likely due to an off-target effect.[1]

  • Phenotypic Screening: Assess the overall effect of the compound on the cell or organism to gain insights into its biological activity and potential side effects.[4]

Q4: My results with this compound are inconsistent across different cell lines. What could be the cause?

A4: Inconsistent results between different cell lines can arise from variations in the expression levels of the on-target protein (β-tubulin) or potential off-target proteins.[1] It is advisable to quantify the expression levels of your target protein in the cell lines being used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cellular Toxicity at Low Concentrations The observed toxicity may be due to an off-target effect rather than the intended inhibition of tubulin polymerization.1. Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement at the concentrations used.[1]2. Profile the compound against a panel of known toxicity targets (e.g., hERG channel, cytochrome P450 enzymes).3. Use a structurally unrelated compound with the same on-target activity as a positive control.
Observed Phenotype Does Not Match Known Effects of Tubulin Inhibition The phenotype may be a result of this compound interacting with an unknown off-target.1. Conduct a broad kinase selectivity profiling assay to identify potential off-target kinases.[1]2. Utilize computational approaches, such as Off-Target Safety Assessment (OTSA), to predict potential off-target interactions.[5]3. Employ a genetic target-deconvolution strategy to identify the protein responsible for the observed phenotype.[6]
Difficulty Reproducing In Vitro Results in In Vivo Models Off-target effects that are not apparent in cell culture can sometimes manifest in a whole organism, leading to unexpected toxicity or a different efficacy profile.1. Perform comprehensive in vivo toxicity studies.2. Consider the development of tumor-targeted drug delivery systems to minimize systemic exposure and associated off-target effects.[2]

Data Presentation

Table 1: Illustrative IC50 Data for a Hypothetical Taxane Derivative

TargetIC50 (nM)Assay Type
On-Target
β-Tubulin Polymerization15Cell-based
Potential Off-Targets
Kinase X1500Biochemical
Kinase Y>10000Biochemical
GPCR Z5000Radioligand Binding

Note: This table presents hypothetical data for illustrative purposes due to the limited publicly available information on this compound.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Activity

Objective: To determine the lowest effective concentration of this compound that inhibits cell proliferation.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (β-tubulin) in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated protein.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for β-tubulin. An increase in the thermal stability of β-tubulin in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes cluster_0 Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Is the phenotype consistent with on-target (tubulin) effects? A->B C Yes B->C Yes D No B->D No E Validate On-Target Engagement (e.g., CETSA) C->E F Investigate Off-Target Effects D->F G Continue with experiment, consider dose optimization E->G H Kinase Profiling F->H I Genetic Knockdown/Knockout of Putative Target F->I J Computational Prediction F->J

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway Simplified Taxane Mechanism of Action cluster_1 Simplified Taxane Mechanism of Action A This compound B β-tubulin A->B F Potential Off-Target (e.g., Kinase) A->F C Microtubule Stabilization B->C D Mitotic Arrest (G2/M Phase) C->D E Apoptosis D->E G Altered Signaling Pathway F->G H Unintended Phenotype G->H

Caption: Simplified taxane mechanism of action and potential off-target effects.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 2,7-Dideacetoxytaxinine J and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, the evaluation of novel cytotoxic agents is paramount. This guide provides a detailed comparison of the cytotoxic profiles of two taxane (B156437) compounds: 2,7-Dideacetoxytaxinine J and the well-established chemotherapeutic drug, Paclitaxel. The following sections present a comprehensive overview of their effects on cancer cell lines, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Cytotoxicity Data

The cytotoxic efficacy of this compound and Paclitaxel has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below for the human breast cancer cell lines MCF-7 and MDA-MB-231.

CompoundCell LineIC50 Value
This compound MCF-7~20 µM[1][2]
MDA-MB-231~10 µM[1][2]
Paclitaxel MCF-73.5 µM - 11.2 µM[3][4][5]
MDA-MB-2310.3 µM - 11.90 µM[3][5]

Note: The IC50 values for Paclitaxel can exhibit variability across different studies due to factors such as the specific assay conditions and duration of drug exposure. The provided ranges reflect this variability.

Mechanism of Action and Signaling Pathways

Both this compound, as a taxane diterpenoid, and Paclitaxel are believed to exert their cytotoxic effects primarily by targeting microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).

Paclitaxel is known to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis.[6] The apoptotic signaling cascade initiated by Paclitaxel is complex and can involve multiple pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, the PI3K/Akt pathway, and the activation of caspase-8.[6][7][8][9]

While the specific signaling pathways activated by This compound have not been as extensively characterized, its structural similarity to other taxanes suggests a comparable mechanism of action centered on microtubule disruption and the induction of apoptosis. Structure-activity relationship studies have indicated that the cinnamoyl group on C-5 and the acetyl group on C-10 are crucial for its anticancer activity.[1]

Below is a generalized diagram of the apoptotic signaling pathway that can be triggered by taxane compounds like Paclitaxel.

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_cell Cellular Response Taxane Compound Taxane Compound Microtubule Stabilization Microtubule Stabilization Taxane Compound->Microtubule Stabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Stabilization->G2/M Phase Arrest Apoptotic Signaling Cascade Apoptotic Signaling Cascade G2/M Phase Arrest->Apoptotic Signaling Cascade Caspase Activation Caspase Activation Apoptotic Signaling Cascade->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized signaling pathway of taxane-induced apoptosis.

Experimental Protocols

The determination of the cytotoxic activity of these compounds typically involves cell viability assays. A standard protocol for such an assay is outlined below.

Cell Viability Assay (MTT Assay)

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (this compound and Paclitaxel) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The culture medium in the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the solvent alone.

  • The cells are incubated with the compounds for a specific period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Below is a diagram illustrating the general workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability Assay (e.g., MTT) Data Analysis Data Analysis Viability Assay (e.g., MTT)->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Experimental workflow for determining cytotoxicity.

Conclusion

This comparative guide indicates that while both this compound and Paclitaxel exhibit cytotoxic activity against breast cancer cell lines, Paclitaxel appears to be more potent, demonstrating lower IC50 values. The mechanism of action for both compounds is likely centered on the disruption of microtubule function, leading to apoptosis. Further research into the specific signaling pathways and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel anticancer agent.

References

A Comparative Guide to the Bioactivity of 2,7-Dideacetoxytaxinine J and Other Taxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of 2,7-dideacetoxytaxinine J against other well-established taxane (B156437) derivatives, namely paclitaxel (B517696) and docetaxel (B913). The information presented is based on available experimental data to facilitate a comprehensive understanding of their relative performance in key areas of anticancer research.

Introduction to Taxane Derivatives

Taxanes are a class of diterpenoid compounds originally derived from yew trees (genus Taxus). They are potent anticancer agents that function primarily as microtubule stabilizers, leading to cell cycle arrest and apoptosis. Paclitaxel and docetaxel are the most clinically significant taxanes, widely used in the treatment of various cancers, including breast, ovarian, and lung cancer. This compound is another naturally occurring taxane derivative whose bioactivity is of growing interest. This guide will delve into a comparative analysis of their cytotoxic effects, their impact on microtubule dynamics, and their role in overcoming multidrug resistance.

Anticancer Activity: A Quantitative Comparison

The primary measure of a compound's direct anticancer effect is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies of this compound with paclitaxel and docetaxel under identical experimental conditions are limited, available data allows for an indirect comparison.

This compound has demonstrated significant in vitro activity against human breast cancer cell lines. It was found to be effective at a concentration of 20 µM in MCF-7 cells and 10 µM in MDA-MB-231 cells. Structure-activity relationship studies have indicated that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are crucial for its anticancer activity.

For comparison, a range of IC50 values for paclitaxel and docetaxel against the same cell lines, as reported in various studies, are presented in the table below. It is important to note that IC50 values can vary significantly between studies due to differences in experimental protocols, such as incubation time and cell density.

CompoundCell LineIC50 (nM)Reference
This compound MCF-7~20,000[1]
MDA-MB-231~10,000[1]
Paclitaxel MCF-73,500[2]
MDA-MB-23112.67[3]
MDA-MB-231300[2]
Docetaxel MCF-71.63 (in PLGA NPs)[4]
MDA-MB-2313.7 (in PLGA NPs)[4]

Note: The IC50 values for this compound are approximated from effective concentrations reported in the literature. The values for paclitaxel and docetaxel are from various sources and highlight the range of reported cytotoxicities.

Mechanism of Action: Microtubule Stabilization

The hallmark of taxane bioactivity is their ability to interfere with the normal function of microtubules. Microtubules are dynamic polymers of α- and β-tubulin that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Taxanes bind to the β-tubulin subunit of the microtubule polymer, stabilizing it and preventing depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

Below is a diagram illustrating the general signaling pathway affected by taxane derivatives.

Taxane_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule (Dynamic) Microtubule (Dynamic) Tubulin Dimers->Microtubule (Dynamic) Polymerization Microtubule (Dynamic)->Tubulin Dimers Depolymerization Microtubule (Stabilized) Microtubule (Stabilized) Microtubule (Dynamic)->Microtubule (Stabilized) Stabilization Mitosis Mitosis Microtubule (Stabilized)->Mitosis Arrest at G2/M Apoptosis Apoptosis Mitosis->Apoptosis Induction Taxane Derivative Taxane Derivative Taxane Derivative->Microtubule (Dynamic) Binds to β-tubulin

Caption: General mechanism of action of taxane derivatives.

Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally unrelated anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

Some taxane derivatives have been shown to act as inhibitors of P-gp, thereby reversing MDR. While there is no direct experimental evidence available from the searched literature on the P-gp inhibitory activity of this compound, its potential to act as an MDR modulator is an important area for future investigation. The ability to both exert a cytotoxic effect and inhibit P-gp would make a taxane derivative a particularly valuable therapeutic agent.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Workflow:

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Incubation MTT Incubation Compound Treatment->MTT Incubation 48-72h Formazan (B1609692) Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow of a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the taxane derivatives (e.g., 0.01 nM to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PIPES buffer) is prepared.

  • Compound Addition: The taxane derivative at various concentrations is added to the reaction mixture. A known microtubule stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., nocodazole) are used as positive and negative controls, respectively.

  • Polymerization Monitoring: The mixture is incubated at 37°C, and the polymerization of tubulin is monitored over time by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence (using a fluorescent reporter that binds to polymerized tubulin) in a spectrophotometer or plate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine if the compound promotes or inhibits microtubule assembly.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of a compound to inhibit the efflux activity of the P-gp transporter.

Protocol:

  • Cell Culture: A cell line overexpressing P-gp (e.g., Caco-2 or a transfected cell line like MDCK-MDR1) is cultured on a permeable support (e.g., Transwell inserts) to form a confluent monolayer.

  • Transport Study: The transport of a known fluorescent P-gp substrate (e.g., rhodamine 123 or calcein-AM) across the cell monolayer is measured in both directions (apical to basolateral and basolateral to apical).

  • Inhibitor Treatment: The transport study is repeated in the presence of various concentrations of the test compound (the potential P-gp inhibitor). A known P-gp inhibitor (e.g., verapamil) is used as a positive control.

  • Quantification: The amount of the fluorescent substrate in the receiver compartment is quantified using a fluorescence plate reader.

  • Data Analysis: The efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) is calculated. A decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition. The IC50 for P-gp inhibition can be determined from a dose-response curve.

Conclusion

This compound exhibits promising in vitro anticancer activity against breast cancer cell lines. While it is structurally related to paclitaxel and docetaxel and likely shares a similar mechanism of action by stabilizing microtubules, a direct quantitative comparison of its bioactivity is hampered by the lack of comprehensive, comparative studies. Further research is warranted to determine its precise IC50 values against a broader panel of cancer cell lines, to elucidate its specific effects on tubulin polymerization, and to investigate its potential as a modulator of multidrug resistance. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for fully understanding the therapeutic potential of this compound in the landscape of taxane-based cancer chemotherapy.

References

cross-validation of 2,7-Dideacetoxytaxinine J's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Extensive literature searches did not yield specific data for a compound named "2,7-Dideacetoxytaxinine J". However, significant research exists for a closely related taxane (B156437) diterpenoid, 2-deacetoxytaxinine J (2-DAT-J) . This guide will focus on the available data for 2-DAT-J and provide a comparative analysis with other well-established taxane anticancer agents to offer a valuable resource for researchers.

Comparative Anticancer Activity

The in vitro cytotoxic effects of 2-deacetoxytaxinine J have been evaluated against a limited number of cancer cell lines. To provide a broader context for its potential efficacy, this section compares the available data for 2-DAT-J with the well-documented activity of paclitaxel (B517696) and docetaxel (B913), two widely used taxane chemotherapeutics.

Table 1: In Vitro Cytotoxicity of Taxanes Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / Effective ConcentrationCitation
2-deacetoxytaxinine J MCF-7Breast Adenocarcinoma20 µM[1][2]
MDA-MB-231Breast Adenocarcinoma10 µM[1][2]
HEK-293Normal Kidney EpithelialNot specified (used as normal control)[1][2]
Paclitaxel A2780Ovarian CarcinomaData varies by study[3]
HCT/pkColon CarcinomaData varies by study[3]
L2987Lung CarcinomaData varies by study[3]
Docetaxel MCF-7Breast AdenocarcinomaData varies by study[4]
MDA-MB-231Breast AdenocarcinomaData varies by study[4]
HOC79Ovarian CarcinomaData varies by study[3]

Note: IC50 values for paclitaxel and docetaxel are highly variable depending on the specific study and experimental conditions. Researchers are encouraged to consult primary literature for detailed information.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anticancer effects of novel compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-deacetoxytaxinine J) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[5]

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane. This step should be performed dropwise while vortexing to prevent cell clumping.[8]

  • Washing: Wash the fixed cells with phosphate-buffered saline (PBS).

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[8]

  • PI Staining: Resuspend the cells in a staining solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Apoptosis Detection (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a sample. In the context of anticancer drug evaluation, it is commonly used to measure the expression levels of key proteins involved in the apoptosis signaling pathway.[9][10]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. Secondary antibodies conjugated to an enzyme or fluorophore are then used for detection.[9]

Protocol:

  • Cell Lysis: After treatment with the test compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9]

Visualizing Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anticancer effects of a novel compound like 2-deacetoxytaxinine J.

G cluster_0 In Vitro Screening cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) Compound Treatment->Apoptosis Assay (Western Blot) IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis (Flow Cytometry)->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Apoptosis Assay (Western Blot)->Protein Expression Levels Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification Mechanism of Action Mechanism of Action Cell Cycle Distribution->Mechanism of Action Protein Expression Levels->Mechanism of Action In Vivo Studies In Vivo Studies Mechanism of Action->In Vivo Studies

Caption: General workflow for in vitro anticancer drug screening.

Taxane-Induced Apoptosis Signaling Pathway

While the specific signaling pathway for 2-deacetoxytaxinine J has not been elucidated, taxanes generally induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this common mechanism.

G cluster_0 Taxane Treatment cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Taxane Taxane (e.g., 2-DAT-J) Bcl2 Bcl-2 (Anti-apoptotic) Taxane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Taxane->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by taxanes.

References

A Comparative Analysis of 2,7-Dideacetoxytaxinine J and Docetaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the preclinical profiles of the natural taxane (B156437) diterpenoid 2,7-Dideacetoxytaxinine J and the established chemotherapeutic agent Docetaxel.

This guide provides a comparative analysis of this compound (also known as 2-deacetoxytaxinine J or 2-DAT-J) and Docetaxel, focusing on their anti-cancer properties. While Docetaxel is a well-characterized and widely used chemotherapy drug, 2-DAT-J is a naturally occurring taxane with emerging evidence of anti-cancer activity. This document summarizes the available preclinical data, providing a framework for understanding their potential therapeutic applications and guiding future research.

At a Glance: Key Differences and Similarities

FeatureThis compound (2-DAT-J)Docetaxel
Source Naturally derived from the Himalayan yew (Taxus baccata L. spp. wallichiana)Semi-synthetic, derived from a precursor found in the European yew (Taxus baccata)
Mechanism of Action Not definitively established, but presumed to involve microtubule stabilization based on its taxane structure.Stabilizes microtubules by promoting tubulin assembly and inhibiting depolymerization, leading to mitotic arrest and apoptosis.[1][2][3][4][5][6]
Proven Efficacy Demonstrated in vitro against breast cancer cell lines and in vivo in a rat mammary tumor model.Broad-spectrum anti-tumor activity demonstrated in numerous preclinical and clinical studies against various cancers.[1]
Toxicity Profile Limited data available; showed some cytotoxicity to normal human kidney epithelial cells in vitro.Known side effects include neutropenia, febrile neutropenia, fluid retention, and neurotoxicity.[1]

In Vitro Efficacy: A Comparative Look at Cytotoxicity

Quantitative data on the in vitro cytotoxic activity of both compounds against breast cancer cell lines are presented below. It is important to note that the experimental conditions for 2-DAT-J and Docetaxel were not identical, precluding a direct, definitive comparison of potency.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ConcentrationReference
This compound MCF-7 (Breast Cancer)20 µM
MDA-MB-231 (Breast Cancer)10 µM
Docetaxel MCF-7 (Breast Cancer)~1.5 - 5 nM
MDA-MB-231 (Breast Cancer)~1 - 10 nM

Note: IC50 values for Docetaxel can vary significantly based on the specific assay conditions and exposure times.

In Vivo Anti-Cancer Activity

Both 2-DAT-J and Docetaxel have demonstrated anti-tumor activity in preclinical animal models.

This compound: In a study utilizing a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in virgin female Sprague Dawley rats, oral administration of 2-DAT-J at a dose of 10 mg/kg body weight for 30 days resulted in a significant regression of mammary tumors compared to the vehicle-treated control group.

Docetaxel: Docetaxel has shown significant in vivo anti-tumor activity in a wide range of preclinical models, including human tumor xenografts in nude mice. It has demonstrated efficacy against various tumor types, including breast, lung, and prostate cancers. For instance, in a study with triple-negative breast cancer tumor xenograft mouse models, Docetaxel treatment showed statistically significant cytotoxic effects.

Mechanism of Action and Signaling Pathways

A crucial aspect of understanding the therapeutic potential of an anti-cancer agent lies in its mechanism of action and the cellular pathways it modulates.

Docetaxel: The mechanism of action for Docetaxel is well-established. It belongs to the taxane class of drugs that target microtubules, essential components of the cell's cytoskeleton involved in cell division. Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][2][3][4][5][6] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis).

The signaling pathway for Docetaxel-induced apoptosis involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Tubulin β-Tubulin Docetaxel->Tubulin Bcl2 Bcl-2 Phosphorylation Docetaxel->Bcl2 Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

This compound: The precise mechanism of action for 2-DAT-J has not yet been elucidated in the scientific literature. However, as a taxane diterpenoid, it is hypothesized to share a similar mechanism with other taxanes like Docetaxel, involving the disruption of microtubule function. Further research is required to confirm this and to identify the specific signaling pathways modulated by 2-DAT-J.

Toxicity Profile

This compound: Limited information is available regarding the toxicity of 2-DAT-J. One in vitro study showed that it exhibited cytotoxicity against the normal human kidney epithelial cell line (HEK-293). Comprehensive in vivo toxicity studies are necessary to determine its safety profile.

Docetaxel: The toxicity profile of Docetaxel is well-documented from extensive preclinical and clinical studies. Common dose-limiting toxicities include neutropenia, febrile neutropenia, and neurotoxicity.[1] Other significant side effects can include fluid retention, hypersensitivity reactions, and mucositis.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to conduct a comparative analysis of these two compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Docetaxel against various cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Docetaxel for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow start Start cell_culture Cell Culture start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_treatment Add Test Compounds cell_seeding->compound_treatment incubation Incubate compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading data_analysis Data Analysis (IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Mammary Tumor Model (DMBA-Induced)

Objective: To evaluate and compare the in vivo anti-tumor efficacy of this compound and Docetaxel in a chemically induced mammary tumor model.

Methodology:

  • Animal Model: Use virgin female Sprague Dawley rats.

  • Tumor Induction: Administer 7,12-dimethylbenz[a]anthracene (DMBA) orally or via subcutaneous injection to induce mammary tumors.

  • Tumor Monitoring: Regularly palpate the animals to monitor for tumor development.

  • Treatment: Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control, this compound, Docetaxel). Administer the compounds at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups and the control group.

In_Vivo_Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation tumor_induction DMBA Administration animal_acclimation->tumor_induction tumor_monitoring Tumor Monitoring tumor_induction->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment Compound Administration randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Study Endpoint & Euthanasia tumor_measurement->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo DMBA-induced mammary tumor model.

Conclusion and Future Directions

Docetaxel is a cornerstone of chemotherapy with a well-defined preclinical and clinical profile. This compound, a naturally occurring taxane, has demonstrated promising anti-cancer activity in preliminary in vitro and in vivo studies. However, a significant knowledge gap exists regarding its mechanism of action and comprehensive toxicity profile.

Future research should prioritize elucidating the molecular mechanism of 2-DAT-J, including its interaction with tubulin and its effects on cell cycle progression and apoptosis. Direct, head-to-head comparative studies with Docetaxel under identical experimental conditions are crucial to accurately assess its relative potency and efficacy. Furthermore, comprehensive toxicity studies are essential to determine its therapeutic index and potential for clinical translation. The exploration of this natural compound could lead to the development of novel anti-cancer agents with potentially improved efficacy or a more favorable safety profile.

References

Unveiling the Tubulin-Binding Potential of 2,7-Dideacetoxytaxinine J: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Taxanes represent a critical class of anticancer agents that exert their therapeutic effect by binding to β-tubulin, a key component of microtubules. This interaction stabilizes microtubules, disrupts the normal dynamics of the mitotic spindle, and ultimately leads to cell cycle arrest and apoptosis. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are the most clinically prominent taxanes, research into novel taxoids, such as 2,7-Dideacetoxytaxinine J, continues in the quest for compounds with improved efficacy, reduced side effects, and activity against resistant cancer cell lines.

This guide synthesizes the current understanding of taxane-tubulin interactions to infer the potential activity of this compound. By examining the structural modifications at the C2 and C7 positions of the taxane (B156437) core, we can hypothesize its binding characteristics relative to well-documented analogs. Furthermore, we provide standardized experimental protocols to enable researchers to directly assess the tubulin-binding and microtubule-stabilizing effects of this and other novel taxoids.

Comparative Analysis of Tubulin-Binding Taxanes

The tubulin-binding affinity of taxanes is a key determinant of their cytotoxic potency. The following table summarizes the tubulin-binding properties of the well-characterized taxanes, paclitaxel and docetaxel, which serve as a benchmark for evaluating new derivatives.

CompoundApparent Binding Constant (Kapp) to MicrotubulesEffect on Tubulin PolymerizationKey Structural Features Influencing Activity
Paclitaxel 8.7 x 10⁻⁷ M[1]Promotes assembly and stabilizes microtubules[2][3]C2-benzoyl group and the C13 side chain are crucial for binding.[2]
Docetaxel Higher affinity than paclitaxelMore potent in promoting tubulin assembly than paclitaxelModifications in the C13 side chain enhance its binding affinity.

Note: Direct quantitative data for this compound is not available in the cited literature.

The Influence of C2 and C7 Modifications on Tubulin Binding

Structure-activity relationship studies have revealed that modifications to the taxane core can significantly impact tubulin-binding affinity and biological activity.[4] The structure of this compound, lacking acetyl groups at the C2 and C7 positions, suggests a potential alteration in its interaction with tubulin compared to paclitaxel and docetaxel.

  • C2 Position: The benzoyl group at the C2 position of paclitaxel is involved in hydrophobic interactions within the binding pocket on β-tubulin.[5] The absence of an acetoxy group and potential modifications at this position in this compound could influence the conformation of the ligand in the binding site and alter its affinity.[4]

  • C7 Position: The substituent at the C7 position can influence the conformation of key elements in microtubule lateral interactions, such as the M-loop.[4] The deacetoxylation at C7 in this compound may therefore modulate its ability to stabilize the microtubule lattice.

Based on these established principles, it is hypothesized that the lack of acetoxy groups at C2 and C7 in this compound would likely result in a different tubulin-binding profile compared to paclitaxel. Experimental validation is essential to confirm this hypothesis.

Experimental Protocols for Assessing Tubulin-Binding Activity

To facilitate the direct evaluation of this compound and other novel taxoids, the following detailed protocols for key tubulin-binding assays are provided.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the amount of microtubule formation.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Paclitaxel (as a positive control)

  • DMSO (as a vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and paclitaxel in DMSO.

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of the test compound, paclitaxel, or DMSO.

    • Add the tubulin solution to each well.

  • Initiation of Polymerization:

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration of the test compound.

    • Compare the polymerization curves to the controls to determine the effect of the compound on tubulin assembly.

Microtubule Cosedimentation Assay

This assay is used to determine if a compound binds to polymerized microtubules. The principle is that if the compound binds to microtubules, it will be pelleted along with the microtubules during ultracentrifugation.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (as above)

  • GTP solution (as above)

  • Taxol (for stabilizing microtubules)

  • Test compound

  • Cushion buffer (e.g., General Tubulin Buffer with 60% glycerol)

  • Ultracentrifuge and appropriate rotors/tubes

Protocol:

  • Microtubule Polymerization:

    • Polymerize tubulin in the presence of GTP and Taxol at 37°C for 30 minutes to form stable microtubules.

  • Binding Reaction:

    • Incubate the pre-formed microtubules with various concentrations of the test compound for a set period at room temperature.

  • Centrifugation:

    • Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 37°C to pellet the microtubules.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Analyze the amount of the test compound in the supernatant and pellet fractions by a suitable method (e.g., HPLC, SDS-PAGE if the compound is tagged).

    • An enrichment of the compound in the pellet fraction indicates binding to microtubules.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway affected by tubulin-binding agents and a typical experimental workflow for confirming this activity.

G General Signaling Pathway of Tubulin-Binding Agents cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Taxane Compound Taxane Compound Taxane Compound->Microtubules Binds to β-tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of tubulin-stabilizing agents.

G Experimental Workflow for Tubulin-Binding Confirmation Start Start Prepare Purified Tubulin Prepare Purified Tubulin Start->Prepare Purified Tubulin In Vitro Polymerization Assay In Vitro Polymerization Assay Prepare Purified Tubulin->In Vitro Polymerization Assay Microtubule Cosedimentation Assay Microtubule Cosedimentation Assay Prepare Purified Tubulin->Microtubule Cosedimentation Assay Data Analysis Data Analysis In Vitro Polymerization Assay->Data Analysis Microtubule Cosedimentation Assay->Data Analysis Conclusion on Tubulin-Binding Activity Conclusion on Tubulin-Binding Activity Data Analysis->Conclusion on Tubulin-Binding Activity

Caption: Workflow for confirming tubulin-binding activity.

References

Comparative Analysis of Structure-Activity Relationships in 2,7-Dideacetoxytaxinine J Analogues and Related Taxoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of taxoid compounds, with a specific focus on modifications at the C2 and C7 positions, drawing parallels to the theoretical 2,7-Dideacetoxytaxinine J analogues. Due to a lack of extensive direct research on this compound analogues in publicly available literature, this guide synthesizes findings from studies on closely related taxanes to infer the probable SAR for this specific class of compounds. The information presented is intended to guide future research and drug development efforts in this area.

Structure-Activity Relationship Insights

The biological activity of taxanes, a class of potent anticancer agents, is intricately linked to their complex chemical structure. Modifications at various positions on the taxane (B156437) core can significantly influence their efficacy and pharmacological properties. The C2 and C7 positions, in particular, have been identified as critical sites for structural modifications that can modulate cytotoxicity and drug resistance.

The Role of the C2 Substituent:

The benzoyl group at the C2 position of paclitaxel (B517696) is a key contributor to its high affinity for β-tubulin, the molecular target of taxanes. Structure-activity relationship studies have demonstrated that alterations to this group can have a profound impact on biological activity. For instance, the substitution pattern on the aromatic ring of the C2-benzoyl group is crucial. It has been observed that taxol analogs with meta-substituted aroyl groups at the C2 position are often significantly more active than those with ortho- or para-substitutions[1]. This suggests that the steric and electronic properties of the C2 substituent play a vital role in the interaction with the tubulin binding pocket. The removal of the entire C2-benzoyl group generally leads to a substantial decrease in cytotoxic activity.

The Influence of the C7 Substituent:

The C7 position of the taxane core is typically occupied by a hydroxyl or an acetyl group. This position appears to be more tolerant to modifications compared to the C2 position. Studies have shown that the removal of the C7 hydroxyl group to produce 7-deoxytaxol results in a compound with comparable cytotoxicity to paclitaxel[1]. Furthermore, it has been suggested that for macrophage activation, only hydroxyl or acetyl substituents are well-tolerated at the C7 position. The hydroxyl group at C7 is also a common site for the attachment of solubilizing moieties in the development of taxane prodrugs, aiming to improve their pharmacokinetic profiles[2].

Based on these general SAR principles, it can be inferred that for this compound analogues, which lack acetyl groups at both the C2 and C7 positions, the nature of any replacement functional groups at these sites would be critical for their cytotoxic potential. The absence of the C2-benzoyl group would likely lead to a significant reduction in activity unless a suitable pharmacophore is introduced to compensate for this loss. Modifications at the C7 position could be explored to modulate properties such as solubility and metabolic stability.

Quantitative Data on Related Analogues

Compound NameModification from 2-deacetoxytaxinine JCell LineIC50 (µM)
2-deacetoxytaxinine J -MCF-720
MDA-MB-23110
Derivative 1 C-10 Acetyl group removedMCF-7> 50
MDA-MB-231> 50
Derivative 2 C-5 Cinnamoyl group removedMCF-7> 50
MDA-MB-231> 50

Data extracted from a study on the in vitro anticancer activity of 2-deacetoxytaxinine J and its novel taxoid derivatives.

The data indicates that the presence of both the C-10 acetyl group and the C-5 cinnamoyl group are essential for the cytotoxic activity of 2-deacetoxytaxinine J. The complete loss of activity upon their removal highlights the importance of these functionalities in the interaction with the biological target.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of novel taxoid compounds, such as this compound analogues, using a colorimetric assay like the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (e.g., this compound analogues) in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO, at a final concentration of <0.1%) and a positive control (a known cytotoxic drug like paclitaxel).

    • Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

SAR_Logic cluster_0 Taxane Core cluster_1 C2 Position Modification cluster_2 C7 Position Modification Taxane Taxane C2_Benzoyl C2-Benzoyl Group (Important for Activity) Taxane->C2_Benzoyl Essential for High Affinity C7_Hydroxyl C7-Hydroxyl/Acetyl (Tolerates Modification) Taxane->C7_Hydroxyl Tolerant to Modifications C2_meta meta-Substitution (Potentially Increases Activity) C2_Benzoyl->C2_meta C2_ortho_para ortho/para-Substitution (Generally Decreases Activity) C2_Benzoyl->C2_ortho_para C2_removal Removal of Benzoyl (Significantly Decreases Activity) C2_Benzoyl->C2_removal C7_Deoxy 7-Deoxy Analogue (Maintains Activity) C7_Hydroxyl->C7_Deoxy C7_Prodrug Prodrug Moiety Attachment (Improves Solubility) C7_Hydroxyl->C7_Prodrug

Caption: Logical relationships in the structure-activity of taxoids at C2 and C7.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with Taxoid Analogues Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Solubilize Formazan Incubation3->Solubilization Data_Acquisition 8. Measure Absorbance (570 nm) Solubilization->Data_Acquisition Data_Analysis 9. Calculate IC50 Values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity testing of taxoid analogues using the MTT assay.

References

Comparative Analysis of 2,7-Dideacetoxytaxinine J's Biological Effects Against Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological specificity of 2,7-Dideacetoxytaxinine J, a taxane (B156437) diterpenoid, with other established taxane-based chemotherapeutic agents, namely Paclitaxel (B517696) (Taxol) and Docetaxel (B913) (Taxotere). The information presented herein is intended to assist researchers and drug development professionals in understanding the potential nuances in the mechanism of action and efficacy of this specific taxane derivative.

Introduction to Taxanes and Their General Mechanism of Action

Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yews)[1]. They are widely used as chemotherapy agents due to their unique mechanism of action which involves the disruption of microtubule function[1]. Unlike other microtubule poisons that inhibit tubulin polymerization, taxanes stabilize the microtubule polymer, preventing the dynamic instability required for cell division and other essential cellular processes[1][2]. This disruption of microtubule dynamics leads to a blockage of the cell cycle, primarily during mitosis, and ultimately induces apoptosis or programmed cell death[2][3][4].

While the general mechanism is shared across the taxane class, individual derivatives can exhibit differences in potency, efficacy against specific cancer cell lines, and toxicity profiles[5]. This guide focuses on assessing the available data for this compound in comparison to the well-characterized taxanes, Paclitaxel and Docetaxel.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its comparators against various cancer cell lines.

CompoundCell LineAssay TypeEndpointConcentration/IC50Reference
This compound MCF-7 (Breast Cancer)Not SpecifiedSignificant Activity20 µM[2][6]
MDA-MB-231 (Breast Cancer)Not SpecifiedSignificant Activity10 µM[2][6]
Paclitaxel (Taxol) Various Solid TumorsNot SpecifiedNot SpecifiedWeekly low-dose vs. higher dose every 2 weeks[7][8]
Docetaxel (Taxotere) Various Cell LinesNot SpecifiedPotencyGenerally more potent than Paclitaxel in vitro[5]

Note: The available literature on this compound does not specify the exact assay used to determine "significant activity." For comparison, standard cytotoxicity assays like MTT or CellTiter-Glo® are commonly employed to determine IC50 values.

Comparative Biological Effects and Specificity

While specific mechanistic studies on this compound are limited, its classification as a taxane suggests a primary interaction with β-tubulin. The key to its specificity and potential advantages over other taxanes would lie in differences in its binding affinity, its effect on microtubule polymerization and depolymerization, and its susceptibility to cellular resistance mechanisms.

  • This compound : The available research highlights that the cinnamoyl group at C-5 and the acetyl group at C-10 are crucial for its anticancer activity[2][6]. This suggests that modifications at these positions could significantly alter its biological effects.

  • Paclitaxel (Taxol) : The prototype of the taxane family, it was the first natural product shown to stabilize microtubules[2]. Its efficacy can be schedule-dependent, with some studies suggesting prolonged exposure may be more beneficial[5].

  • Docetaxel (Taxotere) : Docetaxel exhibits a higher affinity for microtubules than paclitaxel (approximately twofold) and in some cases may be a more potent inducer of bcl-2 phosphorylation, a key event in apoptosis[5]. It appears to be a more schedule-independent drug compared to Paclitaxel[5].

Signaling Pathways

The primary signaling pathway affected by taxanes leads to mitotic arrest and subsequent apoptosis.

Taxane_Signaling_Pathway cluster_cell Cancer Cell Taxane Taxane Microtubule_Stabilization Microtubule Stabilization Taxane->Microtubule_Stabilization Binds to β-tubulin Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle_Dysfunction->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis

Caption: General signaling pathway of taxanes leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for assessing the specificity of a novel taxane like this compound would involve a multi-tiered approach.

1. In Vitro Cytotoxicity Assay

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

  • Methodology :

    • Cell Culture : Plate cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with a serial dilution of this compound and control compounds (e.g., Paclitaxel, Docetaxel) for a specified period (e.g., 48 or 72 hours).

    • Viability Assessment : Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay reagent (e.g., CellTiter-Glo®).

    • Data Analysis : Measure the absorbance or luminescence and calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.

2. Microtubule Polymerization Assay

  • Objective : To directly measure the effect of the compound on tubulin polymerization.

  • Methodology :

    • Reaction Mixture : Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.

    • Compound Addition : Add this compound or control taxanes to the reaction mixture.

    • Fluorescence Monitoring : Monitor the increase in fluorescence over time at 37°C, which corresponds to the rate of microtubule polymerization.

    • Data Analysis : Compare the polymerization curves in the presence and absence of the test compounds.

3. Immunofluorescence Staining for Microtubule Morphology

  • Objective : To visualize the effect of the compound on the microtubule network within cells.

  • Methodology :

    • Cell Treatment : Grow cells on coverslips and treat them with the test compound for a defined period.

    • Fixation and Permeabilization : Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

    • Immunostaining : Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Microscopy : Visualize the microtubule structures using a fluorescence microscope. Look for characteristic bundling of microtubules in taxane-treated cells.

Experimental_Workflow cluster_workflow Experimental Workflow for Specificity Assessment Compound_Isolation Isolation of this compound In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Compound_Isolation->In_Vitro_Cytotoxicity Mechanism_of_Action Mechanism of Action Studies In_Vitro_Cytotoxicity->Mechanism_of_Action Microtubule_Polymerization Microtubule Polymerization Assay Mechanism_of_Action->Microtubule_Polymerization Immunofluorescence Immunofluorescence of Microtubules Mechanism_of_Action->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A typical workflow for assessing a novel taxane's biological effects.

Conclusion

The available data suggests that this compound is a biologically active taxane with significant in vitro and in vivo anticancer properties, particularly against breast cancer models[2][6]. Its specificity, like other taxanes, is presumed to be centered on the stabilization of microtubules, leading to mitotic arrest and apoptosis. However, a comprehensive understanding of its specific biological effects requires further investigation. Direct comparative studies with Paclitaxel and Docetaxel using standardized assays for cytotoxicity, microtubule binding affinity, and effects on downstream signaling pathways would be necessary to fully elucidate its potential as a novel chemotherapeutic agent. The crucial role of the cinnamoyl and acetyl groups in its activity provides a strong rationale for further structure-activity relationship studies to optimize its efficacy and selectivity.

References

Independent Verification of 2,7-Dideacetoxytaxinine J's Reported Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported anticancer activities of 2,7-Dideacetoxytaxinine J, correctly identified in the scientific literature as 2-Deacetoxytaxinine J, with established alternative taxane-based chemotherapeutic agents. The information presented herein is supported by experimental data from published studies to aid in the evaluation of its potential as a therapeutic agent.

Overview of 2-Deacetoxytaxinine J and its Reported Anticancer Activity

2-Deacetoxytaxinine J is a taxane (B156437) diterpenoid that has been isolated from the Himalayan Yew (Taxus baccata). Initial studies have reported its potential as an anticancer agent, particularly against breast cancer cell lines. Research has shown that this compound exhibits cytotoxic effects, inducing cell death in cancer cells.

A key study demonstrated the in vitro efficacy of 2-Deacetoxytaxinine J against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. The study reported significant activity at micromolar concentrations. Furthermore, in vivo studies on rat models with chemically induced mammary tumors showed a notable regression after oral administration of the compound. These findings suggest that 2-Deacetoxytaxinine J may hold promise as a therapeutic candidate.

Comparative Analysis of In Vitro Cytotoxicity

To provide a clear comparison of the efficacy of 2-Deacetoxytaxinine J with standard-of-care taxanes, the following table summarizes the half-maximal inhibitory concentration (IC50) values against MCF-7 and MDA-MB-231 breast cancer cell lines.

CompoundCell LineReported IC50
2-Deacetoxytaxinine J MCF-720 µM
MDA-MB-23110 µM
Paclitaxel (Taxol) MCF-73.5 µM - 7.5 nM[1][2]
MDA-MB-2310.3 µM - 300 nM[3]
Docetaxel (Taxotere) MCF-73.8 ± 1.1 nM[4]
MDA-MB-2312.6 ± 0.62 nM[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, reagent sources, and incubation times.

Experimental Protocols for Verification

For independent verification of the reported cytotoxic activities, the following standard experimental protocols are provided.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6][9]

Protocol:

  • Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-Deacetoxytaxinine J or the alternative compounds (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Analysis of Apoptosis by Western Blotting

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway.[10][11][12]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Protocol:

  • Protein Extraction: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for taxanes and a general workflow for the independent verification of 2-Deacetoxytaxinine J's activity.

G Experimental Workflow for Verification of Anticancer Activity cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison A Cell Culture (MCF-7, MDA-MB-231) B Compound Treatment (2-Deacetoxytaxinine J, Alternatives) A->B C Cytotoxicity Assay (MTT Assay) B->C E Apoptosis Assay (Western Blot for Bcl-2, Bax, Caspases) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D Determine IC50 Values C->D G Compare IC50 Values D->G H Analyze Apoptotic Protein Expression E->H F->H I Publish Comparison Guide G->I H->I G Proposed Taxane-Induced Apoptotic Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Resistance Pathway Taxane Taxane (e.g., 2-Deacetoxytaxinine J) Microtubules Microtubule Stabilization Taxane->Microtubules Binds to β-tubulin TAZ TAZ Activation Taxane->TAZ Upregulates in resistant cells MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) MitoticArrest->Bcl2 Bax Bax (Pro-apoptotic) (Upregulation) MitoticArrest->Bax Mitochondria Mitochondrial Membrane Depolarization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TEAD TEAD Transcription Factor TAZ->TEAD Cyr61_CTGF Cyr61/CTGF Expression TEAD->Cyr61_CTGF Promotes transcription Resistance Taxol Resistance Cyr61_CTGF->Resistance Resistance->Apoptosis Inhibits

References

Evaluating the Therapeutic Index: A Comparative Analysis of 2,7-Dideacetoxytaxinine J versus Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic index of the novel taxane (B156437) derivative, 2,7-Dideacetoxytaxinine J, against established chemotherapeutic agents, paclitaxel (B517696) and doxorubicin. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs. This document synthesizes available preclinical data to facilitate an objective comparison, supported by detailed experimental protocols and visual representations of molecular pathways.

Data Presentation: Quantitative Comparison of Therapeutic Indices

The following tables summarize the available quantitative data for this compound, paclitaxel, and doxorubicin. It is important to note that direct comparison is challenging due to variations in experimental models and conditions across different studies. The data for this compound is currently limited, highlighting the need for further preclinical investigation.

Table 1: In Vivo Efficacy and Toxicity Data

CompoundAnimal ModelTumor ModelEfficacious Dose (ED50 or Effective Dose)Toxicity (LD50 or MTD)Calculated Therapeutic Index (LD50/Effective Dose)
This compound RatDMBA-induced mammary tumors10 mg/kg (oral, daily for 30 days) showed significant tumor regressionNot availableNot determinable
Paclitaxel (Taxol®) Nude MiceHuman lung cancer xenografts12-24 mg/kg/day (intravenous, for 5 days)LD50: 19.5 mg/kg (intravenous)[1]~0.8 - 1.6
Paclitaxel (Cremophor-free) ICR Mice--LD50: >160 mg/kg (intravenous)[2]Not applicable
Doxorubicin Albino Mice--LD50: 12.5 mg/kg (intravenous)[3]Not applicable
Doxorubicin Nude MiceHuman breast cancer xenografts6-10 mg/kg (intravenous, weekly for 3 weeks)-Not determinable from this study

Note: The therapeutic index is an approximation based on the available data and can vary significantly depending on the formulation, dosing schedule, and tumor model.

Table 2: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineIC50
2-Deacetoxytaxinine J MCF-7 (Breast Cancer)20 µM
MDA-MB-231 (Breast Cancer)10 µM
Paclitaxel A549, NCI-H23, NCI-H460, DMS-273 (Lung Cancer)4-24 nM[4]
Doxorubicin MCF-7 (Breast Cancer)Varies significantly by study

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound, paclitaxel, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

This assay evaluates the efficacy of a test compound in reducing tumor growth in an animal model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7, A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control according to a predetermined schedule, route (e.g., intravenous, intraperitoneal, oral), and dose.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the extent of tumor growth inhibition. Calculate metrics such as tumor growth delay or percentage of tumor growth inhibition.

Acute Toxicity Study (LD50 Determination)

This study aims to determine the dose of a substance that is lethal to 50% of the test animals.

  • Animal Selection: Use a specific strain of mice or rats (e.g., BALB/c mice).

  • Dose Ranging: Administer a range of doses of the test compound to different groups of animals via a specific route (e.g., intravenous, intraperitoneal).

  • Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using statistical methods, such as the probit analysis.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways affected by this compound, paclitaxel, and doxorubicin.

G cluster_paclitaxel Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Binds to Microtubule Stable Microtubules Tubulin->Microtubule Promotes Polymerization & Stabilization MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel's mechanism of action involves the stabilization of microtubules.

G cluster_doxorubicin Doxorubicin Signaling Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Strand_Breaks DNA Strand Breaks TopoisomeraseII->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis ROS->Apoptosis

Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.

G cluster_taxinineJ Proposed this compound Signaling Pathway TaxinineJ This compound Tubulin Tubulin TaxinineJ->Tubulin Likely interacts with Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: The proposed mechanism for this compound involves microtubule disruption.

Experimental Workflow

G cluster_workflow Therapeutic Index Evaluation Workflow InVitro In Vitro Cytotoxicity (e.g., MTT Assay) InVivoEfficacy In Vivo Efficacy (Xenograft Model) InVitro->InVivoEfficacy Identifies potent compounds TI_Calculation Therapeutic Index Calculation (Toxicity / Efficacy) InVivoEfficacy->TI_Calculation InVivoToxicity In Vivo Toxicity (LD50/MTD) InVivoToxicity->TI_Calculation

Caption: A generalized workflow for determining the therapeutic index of a compound.

References

Safety Operating Guide

Proper Disposal of 2,7-Dideacetoxytaxinine J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2,7-Dideacetoxytaxinine J, a taxane (B156437) derivative used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Taxane derivatives are classified as cytotoxic compounds, and as such, require handling as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound and its associated waste includes:

  • Gloves: Chemical-resistant, disposable gloves.

  • Lab Coat: A dedicated lab coat or gown.

  • Eye Protection: Safety goggles or a face shield.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous cytotoxic waste. Follow these steps to ensure safe and compliant disposal:

  • Waste Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Maintain separate, clearly labeled containers for solid and liquid waste.

  • Containerization:

    • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns), absorbent pads, and labware, must be placed in a designated, leak-proof, and puncture-resistant container. These containers are typically color-coded, often yellow with a purple lid or red, and must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" sticker.

    • Liquid Waste: All liquid waste containing this compound, including unused solutions and rinsates from decontamination, should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."

    • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.

  • Decontamination:

    • Triple rinse all contaminated reusable labware (e.g., glassware) with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • After decontamination, the labware can be washed according to standard laboratory procedures. Deface or remove the original chemical label before washing.

  • Storage: Store all cytotoxic waste containers in a secure, designated area with limited access. This area should be well-ventilated.

  • Final Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
CAS Number 115810-14-5[1]
Purity >97%[1]
Recommended Storage (Long Term) -20°C[1]
Recommended Storage (Short Term) 2-8°C[1]
Flammability Not flammable or combustible[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

Experimental Workflow for this compound Disposal start Start: Generation of this compound Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate decontaminate Decontaminate Reusable Labware (Triple Rinse) start->decontaminate containerize_solid Containerize Solid Waste (Labeled Cytotoxic Container) segregate->containerize_solid containerize_liquid Containerize Liquid Waste (Labeled Cytotoxic Container) segregate->containerize_liquid containerize_sharps Containerize Sharps (Labeled Cytotoxic Sharps Container) segregate->containerize_sharps store Store Waste in Secure Area containerize_solid->store containerize_liquid->store containerize_sharps->store collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->containerize_liquid dispose Final Disposal via EHS (High-Temperature Incineration) store->dispose end End: Compliant Disposal dispose->end

Disposal Workflow

Signaling Pathway for Safe Handling Logic

This diagram outlines the decision-making process for ensuring safety during the handling and disposal of this compound.

Decision Pathway for Safe Handling of this compound start Handling this compound ppe_check Is appropriate PPE worn? start->ppe_check spill_check Has a spill occurred? start->spill_check fume_hood_check Working in a fume hood? ppe_check->fume_hood_check Yes stop STOP and Rectify ppe_check->stop No waste_generated Is waste generated? fume_hood_check->waste_generated Yes fume_hood_check->stop No segregation_check Is waste properly segregated? waste_generated->segregation_check Yes proceed Proceed with work waste_generated->proceed No containerization_check Is waste properly containerized and labeled? segregation_check->containerization_check Yes segregation_check->stop No dispose Follow Disposal Protocol containerization_check->dispose Yes containerization_check->stop No spill_check->ppe_check No follow_spill_protocol Follow Spill Protocol spill_check->follow_spill_protocol Yes

Safe Handling Logic

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.